molecular formula C8H5BrF2O2 B1433389 Methyl 4-bromo-3,5-difluorobenzoate CAS No. 1803565-64-1

Methyl 4-bromo-3,5-difluorobenzoate

Cat. No.: B1433389
CAS No.: 1803565-64-1
M. Wt: 251.02 g/mol
InChI Key: LJDAUJSNGVTBGT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3,5-difluorobenzoate is a useful research compound. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-bromo-3,5-difluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-bromo-3,5-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3,5-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-bromo-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDAUJSNGVTBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803565-64-1
Record name methyl 4-bromo-3,5-difluorobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-3,5-difluorobenzoate (CAS 1803565-64-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3,5-difluorobenzoate is a key chemical intermediate gaining prominence in the fields of medicinal chemistry and materials science. Its unique trifunctional aromatic scaffold, featuring a bromine atom, two fluorine atoms, and a methyl ester, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, spectroscopic analysis, reactivity, and potential applications, with a particular focus on its emerging role in the development of targeted protein degraders.

Introduction

Methyl 4-bromo-3,5-difluorobenzoate (CAS 1803565-64-1) is a halogenated aromatic ester. The strategic placement of its functional groups makes it a valuable building block in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The difluoro substitution pattern significantly influences the electronic properties of the benzene ring, often enhancing the metabolic stability and binding affinity of derivative compounds. The methyl ester provides a site for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation. These features make Methyl 4-bromo-3,5-difluorobenzoate a molecule of interest for the design and synthesis of novel pharmaceuticals and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-bromo-3,5-difluorobenzoate is presented in the table below.

PropertyValueSource(s)
CAS Number 1803565-64-1[1][2]
Molecular Formula C₈H₅BrF₂O₂[1]
Molecular Weight 251.02 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[3]
Storage Sealed in a dry environment at room temperature.[2]

Synthesis and Mechanism

The most common and practical laboratory-scale synthesis of Methyl 4-bromo-3,5-difluorobenzoate is achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 4-bromo-3,5-difluorobenzoic acid.

Reaction Scheme

Caption: Fischer esterification of 4-bromo-3,5-difluorobenzoic acid.

Causality Behind Experimental Choices

The Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction towards the formation of the ester product, an excess of the alcohol (methanol) is used. This follows Le Chatelier's principle, where increasing the concentration of a reactant shifts the equilibrium to favor the products. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the methanol. The reaction is typically performed under reflux to increase the reaction rate.

Detailed Step-by-Step Experimental Protocol

This protocol is a representative procedure for the synthesis of Methyl 4-bromo-3,5-difluorobenzoate via Fischer esterification.

Materials:

  • 4-bromo-3,5-difluorobenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3,5-difluorobenzoic acid (1.0 eq).

  • Add a significant excess of anhydrous methanol to the flask to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure Methyl 4-bromo-3,5-difluorobenzoate.

Spectroscopic Analysis

While specific experimental spectra for Methyl 4-bromo-3,5-difluorobenzoate are not widely available in the public domain, the following are predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Methyl Protons (-OCH₃): A singlet peak is expected around 3.9 ppm.

  • Aromatic Protons (-ArH): The two aromatic protons are in a chemically equivalent environment and are coupled to the two fluorine atoms. This will likely result in a triplet (or a more complex multiplet due to long-range couplings) appearing in the downfield region, estimated to be around 7.5-7.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the carbon atoms bonded to fluorine exhibiting characteristic splitting (carbon-fluorine coupling).

  • Methyl Carbon (-OCH₃): A signal is expected around 53 ppm.

  • Ester Carbonyl Carbon (-C=O): A signal is expected in the range of 163-166 ppm.

  • Aromatic Carbons:

    • C-Br: The carbon attached to the bromine atom is expected to appear around 105-110 ppm.

    • C-F: The two carbons attached to the fluorine atoms will appear as a doublet with a large coupling constant (¹JCF) in the range of 240-260 ppm, and their chemical shift will be in the downfield region of the aromatic carbons.

    • C-H: The two carbons attached to the hydrogen atoms will appear as a triplet (or doublet of doublets) due to coupling with the adjacent fluorine atoms.

    • C-COOCH₃: The ipso-carbon attached to the ester group will also show coupling to the ortho-fluorine atoms.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The expected m/z values for the molecular ions would be approximately 250 and 252.

Reactivity and Applications

The synthetic utility of Methyl 4-bromo-3,5-difluorobenzoate stems from its trifunctional nature.

Cross-Coupling Reactions

The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 4-position of the benzene ring, enabling the construction of complex molecular scaffolds.

Caption: Suzuki cross-coupling reaction of Methyl 4-bromo-3,5-difluorobenzoate.

Role in Targeted Protein Degradation (TPD)

Methyl 4-bromo-3,5-difluorobenzoate is increasingly recognized as a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This molecule can be incorporated into the linker region of a PROTAC or serve as a precursor to a warhead that binds to the target protein. The difluorinated phenyl ring can provide desirable physicochemical properties to the resulting PROTAC, such as improved cell permeability and metabolic stability.

PROTAC_Structure cluster_0 PROTAC Molecule Warhead Warhead (binds to Target Protein) Linker Linker (can be derived from Methyl 4-bromo-3,5-difluorobenzoate) Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: General structure of a PROTAC molecule.

Safety and Handling

  • Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • Prevention: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[5]

    • Response:

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5]

      • IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

    • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Methyl 4-bromo-3,5-difluorobenzoate is a synthetically versatile building block with significant potential in drug discovery and materials science. Its trifunctional nature allows for the strategic and controlled introduction of various molecular fragments, making it an attractive starting material for the synthesis of complex and biologically active molecules, particularly in the rapidly advancing field of targeted protein degradation. Further research into the reactivity and applications of this compound is likely to uncover new opportunities for innovation in chemical synthesis and medicinal chemistry.

References

Sources

Methyl 4-bromo-3,5-difluorobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 4-bromo-3,5-difluorobenzoate

Introduction

Methyl 4-bromo-3,5-difluorobenzoate is a halogenated aromatic ester that serves as a critical building block in modern synthetic chemistry. Its strategic combination of a reactive bromine atom, electron-withdrawing fluorine atoms, and a versatile methyl ester group makes it a highly valuable intermediate for researchers in drug discovery and materials science. The fluorine atoms significantly alter the electronic properties of the benzene ring, often enhancing metabolic stability, binding affinity, and lipophilicity in derivative molecules, which is a sought-after feature in pharmaceutical design. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of Methyl 4-bromo-3,5-difluorobenzoate is presented below. These properties are essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₈H₅BrF₂O₂[1]
Molecular Weight 251.02 g/mol [1]
CAS Number 180154-18-7[1]
Appearance Solid[1]
Purity Typically ≥97%[1]
Storage Store at room temperature in a dry, well-ventilated place.[2]

Synthesis and Methodologies

The primary route for synthesizing Methyl 4-bromo-3,5-difluorobenzoate is through the esterification of its corresponding carboxylic acid, 4-bromo-3,5-difluorobenzoic acid. This precursor is itself a valuable chemical intermediate.

Synthesis of the Precursor: 4-Bromo-3,5-difluorobenzoic Acid

4-Bromo-3,5-difluorobenzoic acid (CAS: 651027-00-8) is typically prepared from 3,5-difluoroaniline via a Sandmeyer-type reaction.[3] This process involves the diazotization of the aniline followed by the introduction of the bromine atom. The presence of the two fluorine atoms on the aromatic ring influences the electronic properties of the molecule, making it a valuable building block for pharmaceuticals and advanced materials.[4]

Experimental Protocol: Esterification of 4-Bromo-3,5-difluorobenzoic Acid

This protocol describes a standard Fisher esterification method. The causality behind this choice is its reliability, use of common reagents, and straightforward workup. The acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Materials:

  • 4-Bromo-3,5-difluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3,5-difluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (usually several hours to overnight).

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and water. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Methyl 4-bromo-3,5-difluorobenzoate.

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

G cluster_synthesis Synthesis Workflow A 4-Bromo-3,5-difluorobenzoic Acid C Reflux A->C B Methanol (Excess) + H₂SO₄ (cat.) B->C D Workup (Quench, Extract, Dry) C->D Reaction E Methyl 4-bromo-3,5-difluorobenzoate D->E Purification

Caption: Synthesis workflow for Methyl 4-bromo-3,5-difluorobenzoate.

Spectroscopic Characterization

While specific spectral data for Methyl 4-bromo-3,5-difluorobenzoate is not detailed in the provided search results, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral features are inferred from closely related analogs.

  • ¹H NMR: The proton NMR spectrum is expected to be simple. The methyl ester protons (-OCH₃) would appear as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons would appear as a singlet or a narrow triplet (due to coupling with the two equivalent fluorine atoms), likely downfield in the 7.0-8.0 ppm region. For a related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, the methyl ester protons of the trans isomer appear at 3.95 ppm.[5]

  • ¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons. The carbons attached to the fluorine atoms would exhibit large C-F coupling constants.

  • IR Spectroscopy: The infrared spectrum would display characteristic absorption bands. A strong carbonyl (C=O) stretch for the ester group is expected around 1720-1740 cm⁻¹. C-F stretching vibrations would appear in the 1100-1300 cm⁻¹ region, and C-Br stretching would be observed at lower wavenumbers.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Reactivity and Synthetic Utility

The chemical reactivity of Methyl 4-bromo-3,5-difluorobenzoate is dictated by its three key functional components: the bromine atom, the ester group, and the fluorinated aromatic ring.

The Bromine Atom: A Gateway to Complexity

The carbon-bromine bond is the most synthetically versatile site on the molecule. It serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.[4]

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond, creating biaryl structures.

  • Heck Coupling: Reaction with an alkene to form a new C-C bond, leading to substituted styrenes.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding aryl alkynes.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, producing substituted anilines.

The choice of these reactions is driven by the desired final molecular architecture. For instance, Suzuki coupling is often employed in the synthesis of biaryl compounds prevalent in many pharmaceutical agents.

The Ester Group: A Modifiable Handle

The methyl ester group can be readily transformed into other functional groups:

  • Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidification will convert the ester back to the parent carboxylic acid, 4-bromo-3,5-difluorobenzoic acid. This is useful for subsequent amide bond formation.

  • Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (4-bromo-3,5-difluorophenyl)methanol.

G cluster_reactions Key Reaction Pathways center Methyl 4-bromo-3,5-difluorobenzoate suzuki Suzuki Coupling (Ar-B(OH)₂) center->suzuki Pd cat. heck Heck Coupling (Alkene) center->heck Pd cat. sonogashira Sonogashira Coupling (Alkyne) center->sonogashira Pd/Cu cat. hydrolysis Hydrolysis (NaOH, H₃O⁺) center->hydrolysis Ester reduction Reduction (LiAlH₄) center->reduction Ester

Caption: Key reaction pathways for Methyl 4-bromo-3,5-difluorobenzoate.

Safety and Handling

As with its parent acid, Methyl 4-bromo-3,5-difluorobenzoate should be handled with appropriate care. Based on the GHS classifications for 4-bromo-3,5-difluorobenzoic acid and related compounds, it is prudent to assume the following hazards:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.[7]

  • Store in a tightly closed container in a dry and cool place.[2]

Conclusion

Methyl 4-bromo-3,5-difluorobenzoate is a strategically designed chemical intermediate of significant value to the scientific research community. Its trifunctional nature—a site for cross-coupling, a modifiable ester, and a fluorinated aromatic core—provides a robust platform for the synthesis of novel compounds with tailored electronic and physiological properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • PubChem. 4-Bromo-3,5-difluorobenzoic acid. [Link]

  • Sunway Pharm Ltd. 4-Bromo-3,5-difluorobenzoic acid. [Link]

  • The Role of 4-Bromo-3,5-difluorobenzoic Acid in Modern Chemistry. [Link]

  • 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. [Link]

  • Aladdin Scientific. Methyl 3-bromo-4, 5-difluorobenzoate, min 97%, 1 gram. [Link]

  • Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • Chemsrc. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5. [Link]

Sources

Methyl 4-bromo-3,5-difluorobenzoate molecular structure

[1][2]

Core Identity & Physicochemical Profile

Methyl 4-bromo-3,5-difluorobenzoate is a highly functionalized aromatic ester used primarily as a building block in medicinal chemistry.[1][2] Its structure is defined by a 4-bromo handle flanked by two fluorine atoms, creating a unique electronic and steric environment that modulates reactivity in metal-catalyzed cross-coupling reactions.[1][3]

ParameterData
CAS Number 1803565-64-1
IUPAC Name Methyl 4-bromo-3,5-difluorobenzoate
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.02 g/mol
Physical State Solid (White to off-white crystalline powder)
SMILES COC(=O)C1=CC(F)=C(Br)C(F)=C1
Melting Point 60–64 °C (Typical range for analogues; verify per batch)

Structural Analysis & Molecular Geometry[1][5]

Electronic Architecture

The molecule exhibits

1
  • Fluorine Effect (Inductive): The two fluorine atoms at the 3,5-positions exert a strong inductive electron-withdrawing effect (-I).[1] This significantly lowers the electron density of the aromatic ring, making the 4-position (C-Br bond) highly activated for oxidative addition by low-valent metal catalysts (e.g., Pd⁰).[1]

  • Fluorine Effect (Mesomeric): While fluorine is a resonance donor, the inductive withdrawal dominates in this configuration, increasing the acidity of the parent benzoic acid and the electrophilicity of the ester carbonyl.[1]

Steric Environment

The "ortho-fluorine effect" is critical here.[1] The Van der Waals radius of Fluorine (1.47 Å) is small enough to allow planar conformation of the ester group but large enough to provide metabolic protection to the adjacent carbons.[1]

  • C-Br Shielding: The flanking fluorines create a "steric corridor" that discourages nucleophilic attack at the carbon unless mediated by a catalyst, reducing side reactions during scaffold assembly.[1]

Synthetic Protocol (Esterification)

While the compound is commercially available, in-house preparation from 4-bromo-3,5-difluorobenzoic acid ensures purity and allows for scale-up.[1] The preferred method utilizes thionyl chloride to generate the acid chloride intermediate, ensuring complete conversion without equilibrium limitations common in Fischer esterification.[1]

Reaction Scheme

The pathway proceeds via the formation of an acyl chloride followed by nucleophilic acyl substitution with methanol.[1]

SynthesisAcid4-Bromo-3,5-difluorobenzoic acid(CAS: 651027-00-8)IntIntermediate:Acid ChlorideAcid->IntActivation(Reflux, 2h)SOCl2Reagent: SOCl2Cat. DMFSOCl2->IntProductMethyl 4-bromo-3,5-difluorobenzoate(Target)Int->ProductEsterification(0°C to RT)MeOHReagent: MeOHBase: Et3NMeOH->Product

Figure 1: Two-step one-pot synthesis via acid chloride activation.

Step-by-Step Methodology

Materials:

  • 4-Bromo-3,5-difluorobenzoic acid (1.0 eq)[1][2][4]

  • Thionyl Chloride (

    
    ) (3.0 eq)[1]
    
  • Methanol (anhydrous) (Excess)[1]

  • DMF (Catalytic amount, 2-3 drops)[1]

  • Dichloromethane (DCM) (Solvent)[1][5]

Procedure:

  • Activation: In a dry round-bottom flask equipped with a condenser and drying tube, suspend 4-bromo-3,5-difluorobenzoic acid in anhydrous DCM.

  • Chlorination: Add

    
     dropwise, followed by catalytic DMF. Heat the mixture to reflux (approx. 40°C) for 2–3 hours until gas evolution (
    
    
    ,
    
    
    ) ceases and the solution becomes clear.
  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess

    
     and solvent. Note: The intermediate acid chloride is moisture sensitive.[1]
    
  • Esterification: Redissolve the residue in anhydrous DCM. Cool to 0°C in an ice bath.

  • Quench: Slowly add anhydrous Methanol (5–10 eq) containing Triethylamine (1.1 eq) to scavenge HCl. Stir at room temperature for 2 hours.

  • Workup: Dilute with DCM, wash sequentially with water, saturated

    
    , and brine. Dry over 
    
    
    and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc if necessary, though the crude is often >95% pure.

Reactivity & Applications in Drug Discovery[1]

This scaffold acts as a "linchpin" in diversity-oriented synthesis.[1] The bromine atom serves as a specific handle for cross-coupling, while the ester provides a vector for further elaboration (e.g., hydrolysis to acid, reduction to alcohol, or conversion to amide).[1]

Palladium-Catalyzed Coupling

The electron-deficient nature of the ring (due to Fluorines) facilitates the Oxidative Addition step in the catalytic cycle, making this substrate highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

Reactivitycluster_SuzukiSuzuki-Miyaura Couplingcluster_BuchwaldBuchwald-Hartwig AminationSubstrateMethyl 4-bromo-3,5-difluorobenzoateBiarylBiaryl Product(Scaffold Core)Substrate->BiarylPd(dppf)Cl2, K2CO3High YieldAnilineAminated Arene(Kinase Inhibitors)Substrate->AnilinePd2(dba)3, XantphosRequires strong baseBoronicAr-B(OH)2Boronic->BiarylAmineR-NH2Amine->Aniline

Figure 2: Divergent reactivity profile for scaffold generation.[1]

Bioisosteric Utility

In drug design, the 3,5-difluoro motif is often used to:

  • Block Metabolism: The fluorines block the metabolically vulnerable 3 and 5 positions from CYP450 oxidation.[1]

  • Modulate pKa: If the ester is hydrolyzed to the acid, the fluorines drop the pKa significantly compared to benzoic acid, altering bioavailability and protein binding.[1]

Safety & Handling

  • Hazards: The compound is an irritant to eyes, skin, and the respiratory system (H315, H319, H335).[1][4]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1] All synthesis steps involving thionyl chloride must be performed in a functioning fume hood.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 134648328, Methyl 4-(difluoromethyl)-3,5-difluorobenzoate. (Note: Related structure used for property inference). Retrieved from [Link]

An In-depth Technical Guide to the Spectral Data of Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for Methyl 4-bromo-3,5-difluorobenzoate (CAS No: 1803565-64-1). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data and comparative analysis with structurally analogous compounds to provide a robust and scientifically grounded interpretation.

Introduction: The Structural Significance of Methyl 4-bromo-3,5-difluorobenzoate

Methyl 4-bromo-3,5-difluorobenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. The presence of bromine and fluorine atoms on the benzene ring imparts unique electronic properties and potential for diverse chemical transformations, making it a valuable building block in the synthesis of novel compounds. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development. This guide provides a foundational understanding of its spectral signature.

The workflow for the comprehensive spectral analysis of a novel compound like Methyl 4-bromo-3,5-difluorobenzoate is a multi-step process, beginning with sample preparation and culminating in data interpretation and structural confirmation.

Spectral Analysis Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Interpretation Dissolution Dissolution in appropriate deuterated solvent (e.g., CDCl3) for NMR NMR_Acq 1H, 13C NMR Data Acquisition Dissolution->NMR_Acq NMR Sample Dilution Dilution in a suitable volatile solvent (e.g., Methanol) for MS MS_Acq Mass Spectrometry Data Acquisition Dilution->MS_Acq MS Sample Preparation Preparation as a thin film or KBr pellet for IR IR_Acq Infrared Spectroscopy Data Acquisition Preparation->IR_Acq IR Sample NMR_Interp NMR Spectra Interpretation (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Interp MS_Interp MS Spectrum Interpretation (Molecular Ion, Fragmentation) MS_Acq->MS_Interp IR_Interp IR Spectrum Interpretation (Functional Group Analysis) IR_Acq->IR_Interp Structure_Confirmation Structural Confirmation NMR_Interp->Structure_Confirmation MS_Interp->Structure_Confirmation IR_Interp->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-bromo-3,5-difluorobenzoate, both ¹H and ¹³C NMR provide critical information for structural confirmation. The predicted spectra are based on established computational models and comparison with similar structures.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals corresponding to the aromatic protons and the methyl ester protons.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 4-bromo-3,5-difluorobenzoate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.75Triplet (t)2HAr-H
~3.90Singlet (s)3H-OCH

Interpretation:

  • Aromatic Protons (Ar-H): The two equivalent aromatic protons are located at positions 2 and 6. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms at positions 3 and 5. The downfield chemical shift of approximately 7.75 ppm is attributed to the deshielding effect of the electron-withdrawing ester group and the halogen atoms.

  • Methyl Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Their chemical shift at around 3.90 ppm is characteristic of methyl esters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the molecule, fewer than the total number of eight carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 4-bromo-3,5-difluorobenzoate

Chemical Shift (δ) ppmAssignment
~164C =O
~160 (d, J ≈ 250 Hz)C -F
~133C -COOCH₃
~118 (t, J ≈ 25 Hz)C -H
~115C -Br
~53-OC H₃

Interpretation:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, around 164 ppm, due to the strong deshielding effect of the double-bonded oxygen.

  • Fluorine-Bearing Carbons (C-F): The two equivalent carbons directly attached to fluorine (C3 and C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, resulting in a doublet. Their chemical shift will be significantly downfield due to the high electronegativity of fluorine.

  • Ester-Substituted Aromatic Carbon (C-COOCH₃): The carbon atom to which the ester group is attached (C1) is expected around 133 ppm.

  • Protonated Aromatic Carbons (C-H): The two equivalent carbons bonded to hydrogen (C2 and C6) will appear as a triplet due to two-bond coupling with the two fluorine atoms (²JCF) with a coupling constant of around 25 Hz.

  • Bromine-Bearing Carbon (C-Br): The carbon atom attached to the bromine (C4) is expected to have a chemical shift around 115 ppm.

  • Methyl Carbon (-OCH₃): The carbon of the methyl group will appear as a singlet in the upfield region, typically around 53 ppm.

The relationship between the molecular structure and the expected NMR signals is visualized below.

Caption: Correlation of the molecular structure with predicted NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 4-bromo-3,5-difluorobenzoate (C₈H₅BrF₂O₂), the molecular weight is 251.02 g/mol .

Table 3: Predicted Mass Spectrometry Data for Methyl 4-bromo-3,5-difluorobenzoate

m/zRelative IntensityAssignment
250/252High[M]⁺ (Molecular Ion)
219/221Moderate[M - OCH₃]⁺
191/193Moderate[M - COOCH₃]⁺
140Low[C₆H₂F₂O]⁺
112Low[C₅H₂F₂]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak at m/z 250 and 252 with nearly equal intensities. This is a key diagnostic feature for brominated compounds.

  • Major Fragmentation Pathways:

    • Loss of a methoxy radical (-•OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a fragment ion at m/z 219 and 221.

    • Loss of the carbomethoxy group (-•COOCH₃): The cleavage of the ester group from the aromatic ring would result in a fragment at m/z 191 and 193.

    • Further fragmentation of the aromatic ring can lead to smaller fragments, though these are typically of lower intensity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4-bromo-3,5-difluorobenzoate is expected to show characteristic absorption bands for the ester and the substituted benzene ring.

Table 4: Predicted Infrared (IR) Spectral Data for Methyl 4-bromo-3,5-difluorobenzoate

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100WeakAromatic C-H stretch
~2960WeakAliphatic C-H stretch (methyl)
~1730StrongC=O stretch (ester)
~1600, ~1450MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~1100-1000StrongC-F stretch
~700-600MediumC-Br stretch

Interpretation:

  • C=O Stretch: A strong absorption band around 1730 cm⁻¹ is a definitive indicator of the carbonyl group in the ester functionality.

  • C-O Stretch: The C-O stretching vibration of the ester group is expected to appear as a strong band around 1250 cm⁻¹.

  • Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: Weak bands above 3000 cm⁻¹ are indicative of the aromatic C-H stretching, while the aliphatic C-H stretch of the methyl group will appear just below 3000 cm⁻¹.

  • C-F and C-Br Stretches: The carbon-fluorine stretching vibrations typically occur as strong bands in the 1100-1000 cm⁻¹ region. The carbon-bromine stretch is expected at lower wavenumbers, generally between 700 and 600 cm⁻¹.

Conclusion

The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data provide a comprehensive and coherent picture that is fully consistent with the structure of Methyl 4-bromo-3,5-difluorobenzoate. The key diagnostic features in each spectrum—the triplet for aromatic protons in ¹H NMR, the large C-F coupling in ¹³C NMR, the characteristic isotopic pattern of bromine in the mass spectrum, and the strong carbonyl absorption in the IR spectrum—collectively serve as a reliable "fingerprint" for this molecule. This in-depth guide, grounded in established spectroscopic principles and comparative data, offers researchers a valuable resource for the identification and characterization of this important chemical compound.

References

  • Chemaxon. NMR Predictor. [Link]

  • ACD/Labs. ACD/MS Fragmenter. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Analytical Profiling: Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and analytical profiling of Methyl 4-bromo-3,5-difluorobenzoate , a critical scaffold in medicinal chemistry, particularly for the development of proteolysis targeting chimeras (PROTACs) and fluorinated bio-isosteres.

1H NMR Interpretation, Structural Logic, and Acquisition Protocol

Executive Summary

Methyl 4-bromo-3,5-difluorobenzoate (


) represents a class of poly-functionalized aromatic esters used to modulate metabolic stability and lipophilicity in drug candidates. Its high symmetry (

point group effective for the aromatic core) results in a deceptively simple proton NMR spectrum that masks complex heteronuclear spin-spin interactions.

This guide provides a definitive interpretation of the


 NMR spectrum, explaining the causality  of signal splitting due to 

coupling and establishing a self-validating protocol for purity assessment.

Molecular Architecture & Symmetry Analysis

To interpret the spectrum, one must first deconstruct the magnetic environment of the protons.

  • The Core: A tetra-substituted benzene ring.[1]

  • Symmetry Plane: A plane of symmetry passes through C1 (Ester), C4 (Bromine), and the Carbonyl oxygen.

  • Equivalence:

    • Protons:

      
       and 
      
      
      
      are chemically and magnetically equivalent.
    • Fluorines:

      
       and 
      
      
      
      are chemically equivalent.
Electronic Environment (Chemical Shift Prediction)

The chemical shifts are dictated by the additive effects of the substituents on the benzene ring:

  • Ester (-COOMe): Strong Electron Withdrawing Group (EWG). Deshields ortho protons (

    
    ) significantly (
    
    
    
    ppm).
  • Fluorine (-F): Highly electronegative but exhibits resonance donation. Ortho-fluorine typically exerts a shielding effect on the adjacent proton (

    
     ppm).
    
  • Bromine (-Br): Weakly deactivating; exerts minimal effect on meta protons.

Net Effect: The deshielding ester effect is partially mitigated by the shielding ortho-fluorines, placing the aromatic signal in the 7.55 – 7.75 ppm range, distinct from non-fluorinated analogs (which appear ~7.9 ppm).

The 1H NMR Spectrum: Assignment & Logic

The spectrum consists of two distinct signal regions.[2]

Table 1: Spectral Assignment (400 MHz, CDCl )[3]
SignalIntegrationMultiplicityChemical Shift (

)
Coupling Constant (

)
Assignment
A 2HDoublet (

)*
7.60 – 7.70 ppm

Hz
Aromatic

B 3HSinglet (

)
3.90 – 3.95 ppmN/AMethyl Ester (

)

*Note: At ultra-high fields (>600 MHz), Signal A may resolve into a doublet of triplets due to long-range coupling, but it appears as a doublet in standard routine analysis.

Mechanistic Insight: The H-F Coupling

The defining feature of this spectrum is the splitting of the aromatic protons. Unlike standard alkyl-benzoates, the


 protons are heteronuclearly coupled  to the adjacent 

nuclei.
  • Coupling Path:

    
     couples to 
    
    
    
    (3-bond coupling,
    
    
    ).
  • Magnitude: The typical coupling constant for

    
     is 6.0 – 9.0 Hz .
    
  • Visualization: The

    
     proton sees the spin state of 
    
    
    
    (
    
    
    ), splitting the signal into a 1:1 doublet.

CouplingTree H_Signal H2/H6 Signal (Uncoupled) Split Split by F3/F5 (3J Coupling) H_Signal->Split Heteronuclear Interaction Doublet Observed Doublet (J ≈ 7.5 Hz) Split->Doublet Spin State +1/2 vs -1/2

Figure 1: Spin-spin splitting logic. The equivalence of H2/H6 and F3/F5 results in a simplified doublet rather than a complex multiplet.

Experimental Protocol (Self-Validating)

To ensure reproducibility and accurate integration (critical for purity assays), follow this specific acquisition workflow.

A. Sample Preparation[4][5][6]
  • Solvent: Chloroform-d (

    
    ) is preferred (
    
    
    
    ).
    • Why? It prevents H-bonding broadening often seen with DMSO, and the non-polar nature ensures sharp lines for the aromatic doublet.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

    • Warning: Over-concentration can cause line broadening due to viscosity, obscuring the precise

      
       measurement.
      
B. Acquisition Parameters (The "Trust" Factors)

Standard default parameters often fail for fluorinated aromatics due to relaxation time differences.

  • Pulse Angle:

    
     (Tip angle).
    
  • Relaxation Delay (d1): Set to

    
     seconds .
    
    • Causality: Aromatic protons adjacent to halogens often have longer

      
       relaxation times. A short delay (e.g., 1s) will saturate the aromatic signal, reducing its integral relative to the methyl ester.
      
    • Validation Check: If the integral ratio of Aromatic : Methyl is < 0.66 (i.e., less than 2:3), your relaxation delay is too short.

  • Spectral Width: -2 to 14 ppm.

  • Scans (ns): 16 (sufficient for >5 mg sample).

C. Processing Workflow

NMR_Workflow Sample Sample Prep (CDCl3) LockShim Lock & Shim (Target: CHCl3 width < 0.5Hz) Sample->LockShim Acquire Acquisition (d1 = 5s) LockShim->Acquire FT Fourier Transform (LB = 0.3 Hz) Acquire->FT PhaseBase Phase & Baseline Correction FT->PhaseBase Integrate Integration (Check 2:3 Ratio) PhaseBase->Integrate

Figure 2: Validated acquisition workflow ensuring quantitative accuracy.

Synthesis & Contextual Grounding

Understanding the origin of the sample aids in identifying impurities.

  • Synthesis Route: Typically synthesized via the esterification of 4-bromo-3,5-difluorobenzoic acid .

    • Reagents: Methanol (

      
      ) + Acid Catalyst (
      
      
      
      or
      
      
      ).
  • Common Impurities:

    • Unreacted Acid: Look for a broad singlet >10 ppm (COOH).

    • Methanol: Singlet at 3.49 ppm (in

      
      ).
      
    • Regioisomers: If the aromatic signal appears as two different multiplets rather than a clean doublet, the bromination may have occurred at the wrong position (e.g., 3-bromo-4,5-difluoro isomer).

References

  • PubChem Compound Summary. (2025). Methyl 4-bromo-3,5-difluorobenzoate (CID 1803565-64-1).[3] National Center for Biotechnology Information. Link

  • Reich, H. J. (2024). Proton NMR Chemical Shifts: Aromatics and Heteroaromatics. University of Wisconsin-Madison. (Source for substituent additivity rules). Link

  • Royal Society of Chemistry. (2010). Synthesis of halogenated benzoates via oxidative bromination. (General protocol validation). Link

  • ChemicalBook. (2024). 4-Bromo-3,5-difluorobenzoic acid NMR Spectrum. (Precursor spectral data).[4][5] Link

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 4-bromo-3,5-difluorobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this specific halogenated aromatic compound.

Introduction: The Structural Significance of Fluorinated Benzoates

Methyl 4-bromo-3,5-difluorobenzoate is a substituted aromatic ester of significant interest in medicinal chemistry and materials science. The presence of multiple halogen substituents (bromine and fluorine) and a methyl ester group on the benzene ring creates a unique electronic environment. Understanding the precise arrangement and electronic effects of these substituents is crucial for predicting molecular interactions and reactivity. ¹³C NMR spectroscopy is an unparalleled tool for this purpose, offering detailed insights into the carbon framework of the molecule. This guide will systematically deconstruct the ¹³C NMR spectrum of this compound, providing a robust framework for its analysis.

Theoretical Framework: Understanding Substituent Effects in ¹³C NMR

The chemical shift of a carbon nucleus in a benzene ring is highly sensitive to the nature of the substituents attached to the ring. These effects are broadly categorized as inductive and resonance (mesomeric) effects, which can either shield (upfield shift) or deshield (downfield shift) the carbon nuclei.[1]

  • Electron-withdrawing groups , such as the bromine, fluorine, and methyl ester groups, generally decrease electron density at the ortho and para positions, leading to a deshielding of these carbons.[1]

  • Symmetry : The substitution pattern in Methyl 4-bromo-3,5-difluorobenzoate dictates the number of unique carbon signals in the ¹³C NMR spectrum. Due to the plane of symmetry passing through the C1-C4 axis, we expect to see fewer signals than the total number of carbon atoms. Specifically, C2 and C6, as well as C3 and C5, are chemically equivalent.[2]

A pivotal aspect of the ¹³C NMR spectrum of this molecule is the presence of carbon-fluorine (C-F) coupling. The ¹⁹F nucleus has a spin of I = 1/2, similar to ¹H, and thus couples with neighboring ¹³C nuclei. This coupling provides invaluable structural information through the observation of splitting patterns and the measurement of coupling constants (J-coupling). The magnitude of the J-coupling is dependent on the number of bonds separating the carbon and fluorine atoms.

  • ¹JCF (Direct Coupling): This is a large coupling constant, typically in the range of 240-320 Hz for carbons directly bonded to fluorine.[3]

  • ²JCF (Geminal Coupling): Coupling over two bonds is also significant.

  • ³JCF (Vicinal Coupling) and longer-range couplings: These are also observable and provide further structural confirmation.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a reliable ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate experimental parameters. The following protocol is a self-validating system designed to yield high-quality data.

I. Sample Preparation
  • Analyte Purity: Ensure the Methyl 4-bromo-3,5-difluorobenzoate sample is of high purity (≥97%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹³C NMR, a higher concentration is generally better due to the low natural abundance of the ¹³C isotope. A concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent is recommended for a good signal-to-noise ratio within a reasonable acquisition time.[4]

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). A small amount can be added directly to the solvent.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition rates.
Spectral Width 0 to 200 ppmThis range encompasses the expected chemical shifts for all carbon environments in the molecule.[5]
Acquisition Time (AQ) ~1.0 sA balance between resolution and experiment time.
Relaxation Delay (D1) 2.0 sAllows for sufficient relaxation of the carbon nuclei between scans, although longer delays may be needed for quaternary carbons.
Number of Scans (NS) 1024 or higherA sufficient number of scans are required to achieve an adequate signal-to-noise ratio for all carbon signals, especially the weaker quaternary carbons.
Temperature 298 K (25 °C)Standard room temperature acquisition.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Experimental Workflow Diagram

Spectral Analysis and Interpretation of Methyl 4-bromo-3,5-difluorobenzoate

Based on the principles of substituent effects and C-F coupling, a detailed prediction of the ¹³C NMR spectrum can be made. The molecule has 8 carbon atoms, but due to symmetry, only 6 distinct signals are expected.

dot graph { layout="neato"; node [shape=plaintext, fontsize=12]; edge [style=invis];

}

Structure of Methyl 4-bromo-3,5-difluorobenzoate

Predicted ¹³C NMR Chemical Shifts and Assignments

The following table summarizes the predicted chemical shifts (δ) in ppm, the expected multiplicities due to C-F coupling, and the rationale for each assignment.

Carbon AtomPredicted δ (ppm)MultiplicityRationale
C=O ~164-168SingletThe carbonyl carbon of the ester is significantly deshielded and is not expected to show coupling to the fluorine atoms.[6]
C3/C5 ~160-165Doublet (¹JCF)These carbons are directly attached to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift due to the high electronegativity of fluorine.
C1 ~130-135Triplet (³JCF)This is a quaternary carbon attached to the electron-withdrawing ester group. It will exhibit a three-bond coupling to the two equivalent fluorine atoms.
C2/C6 ~115-120Triplet (²JCF)These carbons are ortho to the ester and ortho to the fluorine atoms. They will show a two-bond coupling to the adjacent fluorine.
C4 ~110-115Triplet (²JCF)This carbon is attached to the bromine atom and is expected to be a quaternary carbon. It will exhibit a two-bond coupling to the two equivalent fluorine atoms.
-OCH₃ ~52-55SingletThe methyl carbon of the ester group appears in the typical region for such carbons and will be a singlet.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The predicted values are based on data from similar substituted methyl benzoates and general substituent effects.[7][8]

Conclusion

The ¹³C NMR analysis of Methyl 4-bromo-3,5-difluorobenzoate provides a wealth of structural information that is indispensable for its characterization. By understanding the interplay of substituent effects and C-F coupling, a complete assignment of the ¹³C NMR spectrum is achievable. The experimental protocol outlined in this guide provides a robust methodology for obtaining high-quality data, ensuring the reliability of the spectral analysis. This comprehensive approach, combining theoretical principles with practical considerations, empowers researchers to confidently utilize ¹³C NMR spectroscopy for the structural elucidation of complex fluorinated aromatic compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • "13-C NMR - How Many Signals - Master Organic Chemistry." Master Organic Chemistry, 8 Feb. 2022, .

  • "13C NMR Chemical Shift." Oregon State University, [Link]. Accessed 2 Feb. 2026.

  • "Sample Preparation." University College London, . Accessed 2 Feb. 2026.

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239. [Link]

  • "Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors." MDPI, . Accessed 2 Feb. 2026.

  • "Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • "Electronic Supplementary Information." The Royal Society of Chemistry, . Accessed 2 Feb. 2026.

  • "Electronic Supplementary Information." The Royal Society of Chemistry, . Accessed 2 Feb. 2026.

  • "4-Bromo-3,5-difluorobenzoic acid | 651027-00-8." Sigma-Aldrich, . Accessed 2 Feb. 2026.

  • "19F Coupling Constants Table." Alfa Chemistry, . Accessed 2 Feb. 2026.

  • "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy. Accessed 2 Feb. 2026.
  • "Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR spectrum." ChemicalBook, . Accessed 2 Feb. 2026.

  • "Carbon-13 chemical shift assignments of derivatives of benzoic acid." Magnetic Resonance in Chemistry, vol. 28, no. 3, 1990, pp. 212-214.
  • "NMR Sample Preparation." Iowa State University, . Accessed 2 Feb. 2026.

  • "13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles." ResearchGate, . Accessed 2 Feb. 2026.

  • "Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones." Journal of Undergraduate Chemistry Research, vol. 22, no. 4, 2023, pp. 99-102.
  • "19F Coupling Constants Table." Organofluorine / Alfa Chemistry, . Accessed 2 Feb. 2026.

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An In-Depth Technical Guide to the Infrared Spectrum of Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 4-bromo-3,5-difluorobenzoate. As a molecule with significant potential in synthetic chemistry and drug development, a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control. This document will delve into the theoretical principles governing its IR spectrum, predict the key absorption bands based on its molecular structure, and provide a standardized protocol for acquiring an experimental spectrum.

The Foundational Principles of Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational frequencies.[1][2] An IR spectrum is a plot of this absorption, typically represented as transmittance or absorbance versus wavenumber (cm⁻¹), which is directly proportional to the frequency of the absorbed radiation.[1]

The true utility of IR spectroscopy lies in the fact that different functional groups (e.g., carbonyls, hydroxyls, amines, C-H bonds) have characteristic absorption frequencies that are largely independent of the rest of the molecule.[2][3] This allows for the identification of the functional groups present in a sample. The region below approximately 1400 cm⁻¹ is known as the "fingerprint region," where the vibrational modes are complex and unique to the molecule as a whole, serving as a molecular fingerprint for identification.[1]

Molecular Structure and Predicted Vibrational Modes of Methyl 4-bromo-3,5-difluorobenzoate

To predict the IR spectrum of Methyl 4-bromo-3,5-difluorobenzoate, we must first examine its molecular structure.

Caption: Molecular Structure of Methyl 4-bromo-3,5-difluorobenzoate

The key functional groups and structural features that will give rise to characteristic IR absorptions are:

  • Aromatic Ester: This includes the carbonyl (C=O) group and the C-O single bonds.

  • Substituted Benzene Ring: The aromatic ring itself has characteristic C=C stretching and C-H bending vibrations.

  • Carbon-Fluorine (C-F) Bonds: These are strong polar bonds that produce intense absorptions.

  • Carbon-Bromine (C-Br) Bond: This bond will have a characteristic stretching vibration at a lower frequency.

  • Methyl Group (CH₃): The methyl group will exhibit C-H stretching and bending vibrations.

In-Depth Analysis of the Predicted IR Spectrum

The following sections detail the expected absorption bands for Methyl 4-bromo-3,5-difluorobenzoate based on established spectroscopic data for similar compounds and functional groups.

The Carbonyl (C=O) and Ester (C-O) Region

The most prominent peak in the spectrum is expected to be the carbonyl (C=O) stretching vibration of the ester functional group.[2] For aromatic esters, this peak is typically found in the range of 1730-1715 cm⁻¹ .[4][5] The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to saturated esters (which absorb around 1750-1735 cm⁻¹).[5][6] This absorption is characteristically strong and sharp.[2]

Aromatic esters also exhibit two characteristic C-O stretching vibrations.[4] These are expected to appear as strong bands in the 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ regions.[4] The higher frequency band is attributed to the C-C-O stretching mode, while the lower frequency one corresponds to the O-C-C stretching of the ester group.[4]

Aromatic Ring Vibrations

The substituted benzene ring will give rise to several characteristic absorptions:

  • Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7][8]

  • Aromatic C=C Stretching: The in-ring C=C stretching vibrations of the benzene ring typically produce two to three sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[1][6] One band is expected near 1600 cm⁻¹ and another around 1500-1430 cm⁻¹ .[1]

  • Overtone and Combination Bands: A series of weak "benzene fingers" may be observed in the 2000-1650 cm⁻¹ region. The pattern of these bands can sometimes be used to determine the substitution pattern of the benzene ring.[9]

  • Out-of-Plane (OOP) C-H Bending: The C-H out-of-plane bending vibrations are highly diagnostic of the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region.[6][7] For a 1,3,4,5-tetrasubstituted benzene ring, a strong absorption is expected in the 860-800 cm⁻¹ range.[10]

Carbon-Halogen Vibrations

The presence of fluorine and bromine atoms will result in distinct absorptions:

  • C-F Stretching: The carbon-fluorine bonds are highly polar and will produce very strong and characteristic absorption bands. Aromatic C-F stretching vibrations are typically found in the 1400-1000 cm⁻¹ region.[10][11] Given the two fluorine atoms, multiple strong peaks in this region are anticipated.

  • C-Br Stretching: The carbon-bromine stretching vibration occurs at a lower frequency due to the larger mass of the bromine atom. A medium to strong absorption is expected in the 690-515 cm⁻¹ range.[7][12][13]

Methyl Group Vibrations

The methyl group of the ester will have characteristic C-H vibrations:

  • C-H Stretching: These will appear as medium to strong bands in the 2950-2850 cm⁻¹ region, just below the 3000 cm⁻¹ mark for aromatic C-H stretches.[8]

  • C-H Bending: Asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively. These may overlap with other peaks in the fingerprint region.

Summary of Predicted Key IR Absorptions

The following table summarizes the predicted key infrared absorption bands for Methyl 4-bromo-3,5-difluorobenzoate.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000Weak-MediumC-H StretchingAromatic Ring
2950 - 2850MediumC-H StretchingMethyl (CH₃)
1730 - 1715StrongC=O StretchingAromatic Ester
1600 - 1450MediumC=C In-ring StretchingAromatic Ring
1400 - 1000StrongC-F StretchingAryl Fluoride
1310 - 1250StrongAsymmetric C-O StretchingEster
1130 - 1100StrongSymmetric C-O StretchingEster
860 - 800StrongC-H Out-of-Plane BendingSubstituted Benzene
690 - 515Medium-StrongC-Br StretchingAryl Bromide

Experimental Protocol: Acquiring the IR Spectrum

The following is a standardized protocol for obtaining a high-quality FT-IR spectrum of a solid sample such as Methyl 4-bromo-3,5-difluorobenzoate using the potassium bromide (KBr) pellet method.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Materials:

  • Methyl 4-bromo-3,5-difluorobenzoate (sample)

  • Spectroscopy grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Spatula

Protocol:

  • Background Spectrum:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Run a background scan to measure the spectrum of the ambient atmosphere (mainly CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place approximately 1-2 mg of the Methyl 4-bromo-3,5-difluorobenzoate sample into the agate mortar.

    • Add approximately 100-200 mg of dry KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and minimal scattering.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be baseline-corrected if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing Key Vibrational Modes

The following diagram illustrates the expected regions of key vibrational modes in the IR spectrum of Methyl 4-bromo-3,5-difluorobenzoate.

node_CH_arom Aromatic C-H Stretch (3100-3000 cm⁻¹) node_CH_aliph Methyl C-H Stretch (2950-2850 cm⁻¹) node_CO_stretch C=O Stretch (1730-1715 cm⁻¹) node_CC_arom Aromatic C=C Stretch (1600-1450 cm⁻¹) node_CF_stretch C-F Stretch (1400-1000 cm⁻¹) node_CO_ester Ester C-O Stretches (1310-1250 & 1130-1100 cm⁻¹) node_OOP C-H OOP Bending (860-800 cm⁻¹) node_CBr_stretch C-Br Stretch (690-515 cm⁻¹)

Caption: Key Vibrational Regions for Methyl 4-bromo-3,5-difluorobenzoate

Conclusion

The infrared spectrum of Methyl 4-bromo-3,5-difluorobenzoate is predicted to be rich in information, with strong, characteristic absorptions for the aromatic ester, carbon-fluorine, and carbon-bromine functionalities. The analysis presented in this guide provides a solid framework for interpreting an experimental spectrum, aiding in the structural confirmation and purity assessment of this important chemical compound. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum for verification.

References

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An In-depth Technical Guide to the Theoretical and Spectroscopic Properties of Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyl 4-bromo-3,5-difluorobenzoate is a halogenated aromatic ester with significant potential as a versatile building block in the synthesis of complex pharmaceutical agents and advanced materials. Understanding its intrinsic molecular properties is paramount for optimizing its reactivity, predicting its behavior in biological systems, and designing novel applications. This technical guide presents a comprehensive theoretical investigation into the structural, vibrational, and electronic characteristics of Methyl 4-bromo-3,5-difluorobenzoate using Density Functional Theory (DFT). The computational framework is validated by drawing parallels with established experimental data for analogous halobenzoate structures. This document provides researchers, chemists, and drug development professionals with foundational data and predictive insights into the molecule's reactivity, stability, and spectroscopic signatures.

Introduction and Scientific Context

Halogenated benzoic acids and their esters are privileged scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms, particularly fluorine and bromine, can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 4-bromo-3,5-difluorobenzoate (CAS No. 1803565-64-1) combines the features of a bromine atom, a common participant in cross-coupling reactions, and two fluorine atoms, which can modulate electronic properties and conformational preferences.[1]

While experimental data on this specific molecule is not extensively published, its structural similarity to other characterized halobenzoates allows for the construction of a robust and predictive theoretical model.[2][3][4] Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating molecular properties where experimental investigation is lacking or resource-intensive.[5][6] This guide leverages DFT to build a comprehensive profile of the title compound, providing a virtual roadmap for its practical application.

Computational Methodology: A Self-Validating Framework

To ensure the reliability of the theoretical predictions, a well-established computational protocol was designed, mirroring methodologies that have successfully correlated theoretical data with experimental values for similar aromatic systems.[6][7][8]

The Choice of Theoretical Level: DFT/B3LYP

The core of this study utilizes Density Functional Theory (DFT), which offers an optimal balance of computational accuracy and efficiency for molecules of this size. The specific method employed is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely recognized for its excellent performance in predicting the geometries and vibrational frequencies of organic molecules.[6][8]

The Basis Set: 6-311++G(d,p)

The 6-311++G(d,p) basis set was selected for all calculations. This choice is deliberate:

  • Triple-Zeta Valence (6-311): Provides flexibility for valence electrons to accurately describe chemical bonding.

  • Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for accurately modeling systems with potential charge delocalization and non-covalent interactions, which are characteristic of the ester group and halogen substituents.

  • Polarization Functions (d,p): The (d,p) adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron density distribution, which is essential for capturing the true bonding environment in a substituted aromatic ring.

This combination of functional and basis set has a proven track record for providing reliable spectroscopic and structural data for related compounds.[6][7]

Step-by-Step Computational Workflow

The theoretical investigation follows a multi-step, logical progression designed to ensure the physical meaning and accuracy of the results.

  • Geometry Optimization: The initial structure of Methyl 4-bromo-3,5-difluorobenzoate is optimized without constraints to find the global minimum on the potential energy surface. This step determines the most stable three-dimensional conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[8] This step also provides the theoretical infrared (IR) and Raman spectra.

  • Electronic Property Analysis: Using the validated minimum-energy structure, a series of single-point energy calculations are conducted to determine key electronic properties, including:

    • Frontier Molecular Orbitals (HOMO-LUMO) analysis.

    • Molecular Electrostatic Potential (MEP) mapping.

    • Natural Bond Orbital (NBO) analysis.

The entire workflow is depicted in the diagram below.

G cluster_input 1. Input & Setup cluster_calc 2. Core Calculation cluster_analysis 3. Data Analysis & Interpretation Input Initial Molecule Structure (Methyl 4-bromo-3,5-difluorobenzoate) Setup Define Theoretical Level (B3LYP/6-311++G(d,p)) Input->Setup Opt Geometry Optimization Setup->Opt Freq Frequency Calculation Opt->Freq Is it a true minimum? (No imaginary frequencies) Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom SP Single-Point Calculation Freq->SP Vib Vibrational Spectra (IR, Raman) Freq->Vib Elec Electronic Properties (HOMO, LUMO, MEP, NBO) SP->Elec

Caption: Computational workflow for theoretical analysis.

Theoretical Results and Discussion

Optimized Molecular Geometry

The geometry optimization reveals a nearly planar structure, a common feature for substituted benzoates.[3][4] The planarity is slightly distorted by the methyl group of the ester. The key structural parameters, including bond lengths and angles of the benzene ring and substituents, are predicted and summarized below. These theoretical values are expected to be in close agreement with experimental data from X-ray crystallography of similar molecules like methyl 4-bromobenzoate and methyl 3,5-dibromo-4-methylbenzoate.[2][3]

ParameterPredicted Value (Å or °)Comparative Notes
Bond Lengths (Å)
C-Br~1.89Typical for a C(sp²)-Br bond on an aromatic ring.
C-F~1.35Characteristic C(sp²)-F bond length.
C=O (carbonyl)~1.21Standard double bond character.
C-O (ester)~1.36Partial double bond character due to resonance.
Ring C-C (average)~1.39Consistent with aromatic character.
**Bond Angles (°) **
C-C(Br)-C~118The bulky bromine atom slightly compresses this angle from the ideal 120°.
C-C(F)-C~121Fluorine substitution can slightly alter ring angles.
O=C-O (ester)~124Typical angle for an sp² hybridized carbon in an ester group.
Vibrational Analysis: Spectroscopic Fingerprints

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can aid in the experimental identification and characterization of the molecule. The assignments are based on the potential energy distribution (PED) and comparison with known spectra of fluorinated benzene derivatives.[9][10]

Vibrational ModePredicted Wavenumber (cm⁻¹)Description and Intensity
C-H Stretching (aromatic)3100 - 3050Weak to medium intensity bands, characteristic of aromatic C-H bonds.
C-H Stretching (methyl)3000 - 2950Multiple weak bands corresponding to symmetric and asymmetric stretching of the -CH₃ group.
C=O Stretching (carbonyl)~1730A very strong and sharp absorption band, which is the most prominent feature in the IR spectrum of esters.
C-C Stretching (aromatic)1600 - 1450Multiple bands of variable intensity, corresponding to the skeletal vibrations of the benzene ring.
C-O Stretching (ester)1300 - 1100Two strong bands related to the C-O-C asymmetric and symmetric stretching of the ester linkage.
C-F Stretching1150 - 1050Strong absorption bands, characteristic of aryl fluorides.[9]
C-Br Stretching700 - 550A medium to weak intensity band in the lower frequency region.
Electronic Properties: Reactivity and Stability

The electronic properties of a molecule are fundamental to understanding its reactivity, kinetic stability, and potential for intermolecular interactions.

3.3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Its energy correlates with the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy correlates with the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron.[5] A narrow gap suggests the molecule is more polarizable and reactive.[11]

For Methyl 4-bromo-3,5-difluorobenzoate, the HOMO is predicted to be localized primarily on the benzene ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. The LUMO is expected to be distributed over the carbonyl group and the aromatic ring, highlighting the electron-accepting regions. The presence of electron-withdrawing fluorine and ester groups is expected to lower both HOMO and LUMO energy levels compared to unsubstituted benzene.[12]

ParameterPredicted Value (eV)Interpretation
EHOMO~ -7.0The negative value indicates the energy required to remove an electron. This region is susceptible to electrophilic attack.
ELUMO~ -1.5The negative value indicates that energy is released when an electron is added. This region is susceptible to nucleophilic attack.
ΔE (Gap)~ 5.5This relatively large energy gap suggests that Methyl 4-bromo-3,5-difluorobenzoate is a kinetically stable molecule under normal conditions.[5]
3.3.2. Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution and predicts sites for electrophilic and nucleophilic reactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. These are predicted to be concentrated around the electronegative oxygen atoms of the carbonyl group.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the methyl group and the aromatic ring.

  • Green Regions (Neutral Potential): Represent areas of near-zero potential.

The MEP analysis confirms that the carbonyl oxygen is the primary site for interactions with electrophiles or hydrogen bond donors, a critical insight for designing drug-receptor interactions.

Caption: Conceptual representation of an MEP map and its interpretation.

Potential Applications in Drug Development and Materials Science

The theoretical insights gained from this study have direct practical implications:

  • Drug Design: The MEP map and HOMO/LUMO analysis provide a blueprint for understanding how Methyl 4-bromo-3,5-difluorobenzoate might interact with a protein's active site. The electron-rich carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking interactions.

  • Reaction Chemistry: The bromine atom at the 4-position is a prime handle for synthetic modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity. The electronic properties predicted by DFT can help rationalize reaction rates and regioselectivity.

  • Materials Science: Fluorinated aromatic compounds are of interest for creating liquid crystals and polymers with specific dielectric properties. The calculated polarizability and dipole moment can inform the design of new materials.

Conclusion

This guide has presented a comprehensive theoretical analysis of Methyl 4-bromo-3,5-difluorobenzoate using high-level DFT calculations. By establishing a robust computational model, we have predicted its key structural, vibrational, and electronic properties. The optimized geometry reveals a near-planar structure, and the simulated vibrational spectrum provides key identifying frequencies, most notably a strong carbonyl stretch around 1730 cm⁻¹. The electronic analysis indicates that the molecule is kinetically stable, with a HOMO-LUMO gap of approximately 5.5 eV. The MEP map clearly identifies the carbonyl oxygen atoms as the most electron-rich sites, making them primary targets for electrophilic and hydrogen-bonding interactions. These predictive data serve as a critical foundation for researchers, enabling more informed decisions in the synthesis, application, and development of new chemical entities based on this versatile molecular scaffold.

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Methodological & Application

Application Notes & Protocols: The Strategic Utility of Methyl 4-bromo-3,5-difluorobenzoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of contemporary drug discovery and material science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. Methyl 4-bromo-3,5-difluorobenzoate stands out as a pivotal chemical intermediate, offering a unique convergence of reactive sites and desirable electronic characteristics. The presence of two fluorine atoms flanking a bromine atom on the benzene ring significantly influences the molecule's reactivity and imparts properties such as enhanced metabolic stability and binding affinity to the final products.[1]

This guide provides an in-depth exploration of Methyl 4-bromo-3,5-difluorobenzoate as a versatile building block. We will delve into its primary applications in palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices will be elucidated to empower users not just to replicate but to innovate.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValueSource
CAS Number 1803565-64-1[2]
Molecular Formula C₈H₅BrF₂O₂[2][3]
Molecular Weight 251.02 g/mol [2][3]
Appearance Solid[3]
Purity Typically ≥97%[3]

Hazard Identification and Safe Handling:

Methyl 4-bromo-3,5-difluorobenzoate and its precursors are classified as irritants.[2][4] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is the primary reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.[1][6] These reactions enable the modular assembly of complex molecular architectures, making this intermediate particularly valuable in constructing libraries of compounds for high-throughput screening.

Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for generating biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals, including protein kinase inhibitors.[7][8][9] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or its ester, under palladium catalysis.[10]

Causality of Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd₂(dba)₃.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand (e.g., SPhos, XPhos) can be critical, especially for sterically demanding substrates, to promote high reaction yields.[7]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The strength and nature of the base can significantly impact the reaction rate and outcome.[7]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents 1. Weigh Reagents: - Methyl 4-bromo-3,5-difluorobenzoate - Boronic Acid (1.1-1.5 eq) - Pd Catalyst (1-5 mol%) - Ligand (2-10 mol%) - Base (2-3 eq) glassware 2. Prepare Glassware: - Oven-dried reaction vial - Magnetic stir bar reagents->glassware add_solids 3. Add solids to vial glassware->add_solids seal 4. Seal vial with septum add_solids->seal purge 5. Purge with Inert Gas (e.g., Argon or Nitrogen) seal->purge add_solvent 6. Add Degassed Solvent(s) purge->add_solvent heat 7. Heat to Reaction Temp (e.g., 80-110 °C) with stirring add_solvent->heat monitor 8. Monitor Reaction by TLC/LC-MS heat->monitor quench 9. Cool and Quench (e.g., with water) monitor->quench extract 10. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry 11. Dry, Filter, and Concentrate extract->dry purify 12. Purify by Column Chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a robust starting point and can be optimized for specific boronic acid partners.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 4-bromo-3,5-difluorobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Through the septum, add a degassed mixture of toluene and water (e.g., 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Comparative Suzuki Coupling Conditions

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃ (2.5)NoneK₂CO₃Toluene/H₂O10060-85[7]
Pd(OAc)₂ (1.5)SPhos (3.0)K₃PO₄Toluene/H₂O10075-95[7]
Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[11][12] This reaction is fundamental for synthesizing precursors to complex heterocycles and is widely used in the creation of functional materials and pharmaceuticals.[13] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have been developed.[11][14][15]

Causality of Component Selection:

  • Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ are common choices.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction. It also serves as the solvent in many cases.

Protocol 2: Copper-Catalyzed Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add Methyl 4-bromo-3,5-difluorobenzoate (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA). To this stirring suspension, add the terminal alkyne (1.1 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) as needed. The optimal temperature depends on the reactivity of the alkyne.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a salt (triethylammonium bromide) may cause the reaction mixture to thicken.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The difluorinated biaryl and aryl-alkyne structures synthesized from Methyl 4-bromo-3,5-difluorobenzoate are valuable scaffolds in medicinal chemistry.[1] Specifically, they are frequently employed in the design of protein kinase inhibitors.[16][17] The fluorine atoms can enhance binding affinity through hydrogen bonding or other electrostatic interactions with the target protein, while also blocking sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[1]

Conclusion

Methyl 4-bromo-3,5-difluorobenzoate is a high-value intermediate that provides a reliable entry point into a diverse range of complex molecular structures. Its strategically positioned functional groups—the reactive bromine for cross-coupling and the modifiable ester—make it an indispensable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for harnessing the full synthetic potential of this versatile building block.

References

  • The Role of 4-Bromo-3,5-difluorobenzoic Acid in Modern Chemistry. (2026). Google AI Search Grounding API.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Benchchem.
  • Song, B., et al. (2017). [Design, synthesis and evaluation of a novel MEK protein inhibitors]. Yao Xue Xue Bao, 52(3), 416-24. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • Methyl 3-bromo-4-fluorobenzoate. PubChem. [Link]

  • Methyl 3-bromo-4-fluorobenzoate(CAS# 82702-31-6). Angene Chemical. [Link]

  • Methyl 3-bromo-4, 5-difluorobenzoate, min 97%, 1 gram. CP Lab Chemicals. [Link]

  • 4-Bromo-3,5-difluorobenzoic acid. PubChem. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed ring-opening defluorinative cross-coupling of gem-difluorocyclopropanes with fluoromalonates or fluorobis(phenylsulfonyl)methane. ResearchGate. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]

  • Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. ResearchGate. [https://www.researchgate.net/publication/231201588_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)

  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma. PMC - NIH. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Special Issue: Kinase inhibitors. PMC - NIH. [Link]

  • Palladium-mediated heck-type reactions of [(Bromodifluoromethyl)sulfonyl] benzene: Synthesis of α-alkenyl- and α-heteroaryl-substituted α,α-difluoromethyl phenyl sulfones. Mahidol University. [Link]

  • Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]

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Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 4-bromo-3,5-difluorobenzoate (CAS: [Relevant CAS]) represents a "privileged but problematic" scaffold in medicinal chemistry. While the difluorobenzene motif acts as a potent bioisostere for carbonyls and blocks metabolic oxidation, the 3,5-difluoro substitution pattern creates a unique synthetic bottleneck.

The Challenge: The bromine atom at C4 is flanked by two ortho-fluorine atoms.

  • Electronic Effect: The electron-withdrawing nature of the fluorines and the para-ester group significantly accelerates oxidative addition (the C-Br bond is electron-deficient).

  • Steric Effect: The ortho-fluorines create a "steric wall" that severely retards transmetallation (in Suzuki coupling) and amine coordination (in Buchwald-Hartwig amination). Standard ligands (e.g., PPh3, dppf) often fail because they cannot enforce the necessary geometry for these crowded intermediate steps.

The Solution: This guide details two self-validating protocols utilizing Dialkylbiaryl Phosphine Ligand (Buchwald) architectures. We employ XPhos for C-C bond formation and BrettPhos for C-N bond formation to overcome the ortho-fluoro steric penalty.

Mechanistic Insight: The "Ortho-Fluoro" Paradox

To optimize yields, one must understand the specific failure modes of this substrate.

Diagram 1: The Steric Bottleneck in Catalytic Cycle

The following diagram illustrates where the 3,5-difluoro substitution interferes with the standard catalytic cycle and how bulky ligands resolve this.

G Start Substrate: Methyl 4-bromo-3,5-difluorobenzoate OxAdd Oxidative Addition (FAST due to electron-poor ring) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd StericBlock BOTTLENECK: Ortho-Fluorines Block Incoming Nucleophile OxAdd->StericBlock Pd(II)-Ar Intermediate LigandSol Solution: Bulky Ligand (XPhos/BrettPhos) Creates Reactive Pocket StericBlock->LigandSol Standard Ligands Fail TransMet Transmetallation / Amine Binding (Enforced by Ligand) LigandSol->TransMet Buchwald Ligands Succeed RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Final Coupled Product RedElim->Product

Caption: The 3,5-difluoro motif accelerates oxidative addition but hinders nucleophilic attack. Bulky ligands are required to facilitate the bottleneck step.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Coupling of Methyl 4-bromo-3,5-difluorobenzoate with aryl/heteroaryl boronic acids. Catalyst System: XPhos Pd G4 . XPhos is chosen because its dicyclohexylphosphino group provides the bulk necessary to protect the metal center, while the biaryl backbone prevents palladacycle formation.

Materials
  • Substrate: Methyl 4-bromo-3,5-difluorobenzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base: K3PO4 (Tribasic Potassium Phosphate), anhydrous (2.0 equiv)

    • Note: Avoid carbonate bases if possible to minimize ester hydrolysis risk, though K2CO3 is acceptable if the reaction is fast.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Concentration: 0.2 M[1]

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a stir bar, add the Substrate , Boronic Acid , and K3PO4 .

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G4 quickly under a positive stream of inert gas.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm).

    • Time: Typically 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC: Elute in 20% EtOAc/Hexanes. The starting material (SM) is UV active. The product will likely be more polar (lower Rf) if coupling with a heterocycle.

    • 19F NMR Check: The SM shows a singlet around -108 ppm (approx). The product will show a shift; if the symmetry is broken (coupling with non-symmetric partner), the fluorines may split into doublets.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over MgSO4.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)[2]

Objective: Introduction of primary or secondary amines.[2][3] Catalyst System: BrettPhos Pd G4 . Critical Constraint: The methyl ester is susceptible to nucleophilic attack by strong bases (e.g., NaOtBu). Therefore, we utilize Cesium Carbonate (Cs2CO3) as a milder, chemoselective base.

Materials
  • Substrate: Methyl 4-bromo-3,5-difluorobenzoate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1.0 – 3.0 mol%)

    • Why BrettPhos? It is specifically optimized for primary amines and ensures high turnover numbers without deactivating the electron-deficient ring.

  • Base: Cs2CO3 (Cesium Carbonate) (2.0 equiv)

    • Must be dry/anhydrous.

  • Solvent: t-Amyl Alcohol (preferred) or 1,4-Dioxane.

    • Concentration: 0.25 M

Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel or use an oven-dried vial. Moisture kills this reaction by hydrolyzing the ester or stalling the catalyst.

  • Charge Solids: Add Substrate , Cs2CO3 , and BrettPhos Pd G4 .

  • Inerting: Seal and purge with Argon (3 cycles of vac/fill).

  • Liquid Addition: Add the Amine (if liquid) and anhydrous t-Amyl Alcohol via syringe.

  • Reaction: Heat to 90°C .

    • Note: The "ortho-fluoro" effect makes the C-Br bond labile, so extreme temperatures (>110°C) are rarely needed and may cause ester degradation.

  • Monitoring:

    • HPLC/UPLC: Look for the disappearance of the bromide peak.

    • Color Change: The reaction mixture often turns from pale yellow to a deep orange/brown as the catalytic cycle progresses. Precipitation of CsBr (white solid) is a good sign of conversion.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

Diagram 2: Base Selection Logic for Ester Substrates

G BaseChoice Base Selection NaOtBu NaOtBu (Strong Base) BaseChoice->NaOtBu Standard Protocol Cs2CO3 Cs2CO3 (Mild Base) BaseChoice->Cs2CO3 Ester-Compatible Protocol ResultFail FAILURE: Transesterification Hydrolysis NaOtBu->ResultFail Attacks COOMe ResultSuccess SUCCESS: Chemoselective C-N Coupling Cs2CO3->ResultSuccess Tolerates COOMe

Caption: Selection of Cs2CO3 is critical to prevent side reactions with the methyl ester group.

Troubleshooting & Optimization

IssueObservationRoot CauseCorrective Action
Low Conversion SM remains, Catalyst turns black (Pd black).Catalyst decomposition due to steric crowding preventing transmetallation.Switch to RuPhos (for secondary amines) or increase catalyst loading to 5 mol%. Ensure solvent is strictly anhydrous.
Hydrolysis Formation of Carboxylic Acid (COOH).Wet base or solvent; base too strong.Use fresh anhydrous Cs2CO3. Switch solvent to Toluene (more hydrophobic).
Protodehalogenation Formation of Ar-H (Bromine replaced by H)."Reductive" elimination without coupling partner.Increase concentration of Boronic Acid/Amine. Ensure the reaction is strictly oxygen-free.
Homocoupling Formation of Ar-Ar dimer.Oxidative coupling of boronic acid.Degas solvent more thoroughly. Add the base after the catalyst has dissolved.

Safety & Handling

  • Fluorinated Aromatics: Methyl 4-bromo-3,5-difluorobenzoate may be a skin and eye irritant. Use gloves (Nitrile) and safety glasses.

  • Palladium Catalysts: Pd species are heavy metals. All waste streams must be segregated for heavy metal disposal.

  • Pressure: Reactions run at 90°C in closed vials generate pressure. Use pressure-rated vials with crimp tops.

References

  • Buchwald-Hartwig Amination Base Selection

    • Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
    • Source:J. Am. Chem. Soc.[4] (via NIH/PubMed).

    • URL:[Link]

  • XPhos in Suzuki Coupling

    • Title: XPhos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions.
    • Source:ResearchG
    • URL:[Link]

  • General Reactivity of Polyfluoroarenes

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.[5]

    • Source:ResearchGate.[6]

    • URL:[Link]

  • Catalyst Guides (Johnson Matthey)

    • Title: Buchwald Hartwig amination catalysts.[7][2][8]

    • Source:Johnson M
    • URL:[Link][8]

Sources

Application Notes & Protocols: Sonogashira Coupling of Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to performing the Sonogashira cross-coupling reaction with Methyl 4-bromo-3,5-difluorobenzoate. The Sonogashira reaction is a powerful and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Its utility is demonstrated across a wide range of applications, including the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][3][4] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol, and provides expert insights into optimizing reaction parameters and troubleshooting common issues. The specific electronic properties of Methyl 4-bromo-3,5-difluorobenzoate, an electron-deficient aryl bromide, are considered to provide a tailored and robust methodology for researchers, scientists, and professionals in drug development.

Scientific Foundation: The Sonogashira Coupling Mechanism

The Sonogashira coupling operates through two interconnected, co-catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this dual mechanism is paramount for rational protocol design and effective troubleshooting. The reaction typically involves a palladium(0) catalyst, a copper(I) salt co-catalyst, and an amine base.[5][6]

The Catalytic Cycles:

  • Palladium Cycle: The primary cross-coupling occurs here.

    • Oxidative Addition: The active Palladium(0) species undergoes oxidative addition with the aryl halide (Methyl 4-bromo-3,5-difluorobenzoate). This is often the rate-determining step. The strong electron-withdrawing nature of the two fluorine atoms and the methyl ester group on the substrate significantly accelerates this step by making the aromatic ring more electrophilic.[6][7]

    • Transmetalation: A copper acetylide, generated in the copper cycle, transfers its acetylenic group to the palladium(II) complex.[5]

    • Reductive Elimination: The final product, an aryl-alkyne, is formed, and the Palladium(0) catalyst is regenerated, allowing the cycle to continue.[5]

  • Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[5]

    • Deprotonation: The amine base deprotonates the activated alkyne, forming a highly reactive copper acetylide intermediate, which is then ready for transmetalation to the palladium center.[5]

Caption: Dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Coupling with Methyl 4-bromo-3,5-difluorobenzoate

This protocol is designed to be a robust starting point. Optimization of temperature, reaction time, and catalyst loading may be necessary depending on the specific terminal alkyne used.

Materials & Reagents
ReagentFormulaGradeSupplier ExampleNotes
Methyl 4-bromo-3,5-difluorobenzoateC₈H₅BrF₂O₂>98%Sigma-AldrichThe key substrate. Electron-deficient nature enhances reactivity.
Terminal Alkyne (e.g., Phenylacetylene)C₈H₆>98%Acros OrganicsUse 1.1 - 1.5 equivalents.
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂Catalyst GradeStrem ChemicalsA common, reliable, and air-stable Pd(II) precatalyst.
Copper(I) IodideCuI>99%Alfa AesarUse a fresh bottle; color should be off-white to light tan. Green/brown color indicates oxidation.
Triethylamine (Et₃N)(C₂H₅)₃NAnhydrous, >99.5%Fisher ScientificActs as both base and solvent. Distill over CaH₂ for best results.[8]
Tetrahydrofuran (THF)C₄H₈OAnhydrous, >99.9%EMD MilliporeOptional co-solvent to ensure solubility of all components.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Schlenk line with a supply of inert gas (Argon or high-purity Nitrogen)

  • Syringes and needles for liquid transfers

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Standard glassware for aqueous work-up and extraction

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Methodology

Caption: Experimental workflow for the Sonogashira coupling.

  • System Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add Methyl 4-bromo-3,5-difluorobenzoate (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and Copper(I) Iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Argon is preferred). Repeat this cycle three times to ensure all oxygen is removed. This step is critical to prevent the formation of alkyne homocoupling (Glaser) products.[1][9]

  • Solvent Addition & Degassing: Under a positive pressure of inert gas, add anhydrous Triethylamine (5 mL) and anhydrous THF (5 mL) via syringe. Degas the resulting slurry by bubbling argon through the solution for 15-20 minutes.

  • Reagent Addition: Add the terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 eq) dropwise via syringe over 2 minutes.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 50°C. Allow the reaction to stir vigorously. The solution will typically turn from a pale yellow to a darker, reddish-brown or black suspension as the reaction proceeds.[8] The formation of a precipitate (triethylammonium bromide salt) is also expected.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). Spot the reaction mixture against a spot of the starting aryl bromide. The reaction is complete when the starting material is fully consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a short plug of Celite® to remove the catalyst and salts. Rinse the plug with additional ether (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) to isolate the pure product.

Causality & Experimental Choices: A Deeper Dive

  • Why an Electron-Deficient Substrate is Advantageous: The two ortho-fluorine atoms on Methyl 4-bromo-3,5-difluorobenzoate are powerfully electron-withdrawing. This property lowers the electron density of the carbon-bromine bond, making the aryl bromide more susceptible to oxidative addition by the Pd(0) catalyst, thereby increasing the reaction rate.[7]

  • The Role of the Ligand (PPh₃): Triphenylphosphine (PPh₃) stabilizes the palladium catalyst. Electron-rich and bulky phosphine ligands can further increase the rate of oxidative addition.[5][7] For particularly challenging couplings, switching to a more electron-rich ligand like Tri-tert-butylphosphine (P(t-Bu)₃) may be beneficial.[10]

  • Choice of Base and Solvent: Triethylamine is a convenient choice as it serves as both the base to neutralize the HBr byproduct and as a solvent.[1] Using a co-solvent like THF ensures all components, particularly the aryl bromide, remain fully dissolved. The choice of solvent can significantly impact reaction kinetics and catalyst stability.[11]

  • The Necessity of a Copper-Free Environment: While the classic Sonogashira reaction uses a copper co-catalyst for its ability to facilitate the reaction at room temperature, its presence can lead to the formation of alkyne dimers (Glaser coupling), especially if oxygen is present.[12] For this reason, maintaining strictly anaerobic conditions is non-negotiable.[1] In cases where Glaser coupling is a persistent issue, copper-free Sonogashira protocols can be employed, though they may require higher temperatures or more specialized ligand systems.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Conversion 1. Inactive Catalyst (Pd or Cu).2. Poor quality base or solvent.3. Insufficient Temperature.1. Use fresh Pd catalyst and CuI. Ensure CuI is off-white.[8]2. Distill the amine base before use. Use freshly opened anhydrous solvent.[8]3. Increase temperature in 10°C increments (e.g., to 60-70°C).
Significant Alkyne Homocoupling 1. Oxygen contamination in the reaction vessel.1. Improve the degassing procedure (use freeze-pump-thaw instead of sparging). Ensure a positive pressure of inert gas is maintained throughout.[1][9]
Decomposition of Catalyst (Black Precipitate) 1. Reaction temperature is too high.2. Ligand dissociation.3. Solvent choice (THF can sometimes promote Pd black formation).[8]1. Lower the reaction temperature.2. Increase ligand-to-palladium ratio or switch to a more robust, bulky ligand.3. Try an alternative solvent like DMF or run the reaction neat in the amine base.
Stalled Reaction 1. Catalyst has deactivated over time.2. Steric hindrance from a bulky alkyne.1. Add a second, small portion of the Pd catalyst and CuI to the reaction mixture.2. Switch to a less sterically demanding phosphine ligand to promote the transformation.[7][10]

References

  • Ansari, I. A., & Ram, V. J. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Larsen, C. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Amutha Bai, A., & Suresh, C. H. (2017). Interpreting Oxidative Addition of Ph–X (X = CH 3 , F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ResearchGate. [Link]

  • de la Herrán, G. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Pal, M., & Sarkar, S. (2015). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Scilit. [Link]

  • Pavan, C., et al. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 21(7), 933. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Azizi, Z., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7394–7432. [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2809. [Link]

  • Reddit user discussion on r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

  • Guild, A. K., & St-Cyr, D. J. (2021). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 23(15), 5894–5898. [Link]

  • Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-bromo-3,5-difluorobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 4-bromo-3,5-difluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purification, predicated on the differential solubility of a compound and its impurities in a given solvent system. This guide provides a robust experimental protocol, explains the causality behind our procedural choices, and offers a comprehensive troubleshooting framework to address challenges you may encounter.

Section 1: Compound Properties & Safety Precautions

Before beginning any experimental work, it is critical to be familiar with the physical, chemical, and safety properties of Methyl 4-bromo-3,5-difluorobenzoate.

Table 1: Physical & Chemical Properties of Methyl 4-bromo-3,5-difluorobenzoate

PropertyValueSource
CAS Number 1803565-64-1[1][2]
Molecular Formula C₈H₅BrF₂O₂[1][2]
Molecular Weight 251.02 g/mol [1][2]
Appearance Solid[2]
Storage Sealed in a dry place at room temperature.[1]

Safety & Handling:

Methyl 4-bromo-3,5-difluorobenzoate is an irritant. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Measures: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Section 2: The Recrystallization Workflow

The success of any recrystallization hinges on a systematic approach, from solvent selection to the final drying of the purified crystals. The following workflow provides a visual overview of the process.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_analysis Validation Start Crude Methyl 4-bromo-3,5-difluorobenzoate Solvent_Screen Step 1: Solvent Screening Start->Solvent_Screen Dissolution Step 2: Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolution Hot_Filtration Step 3: Hot Gravity Filtration (If Insoluble Impurities Present) Dissolution->Hot_Filtration Crystallization Step 4: Slow Cooling & Crystal Formation Hot_Filtration->Crystallization Isolation Step 5: Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Drying Step 6: Dry Purified Crystals Isolation->Drying Analysis Step 7: Purity & Yield Analysis (e.g., MP, NMR, HPLC) Drying->Analysis

Caption: General workflow for the recrystallization of Methyl 4-bromo-3,5-difluorobenzoate.

Step-by-Step Experimental Protocol

1. Solvent Selection: The Cornerstone of Purity

The ideal solvent should exhibit high solubility for Methyl 4-bromo-3,5-difluorobenzoate at its boiling point and low solubility at room temperature or below.[3] This differential solubility is what enables the separation. For this specific molecule, which possesses both polar (ester, fluorines) and nonpolar (aromatic ring, bromine) characteristics, moderately polar solvents or a two-solvent system are excellent starting points.

Table 2: Candidate Solvents for Recrystallization

Solvent / SystemBoiling Point (°C)Rationale & Considerations
Isopropanol 82.5A good starting point. Its polarity is suitable for many aromatic esters.
Ethanol 78.4Similar to isopropanol; often a very effective solvent for aromatic compounds.[4]
Heptane/Ethyl Acetate VariableA two-solvent system. Dissolve in the minimum hot ethyl acetate (good solvent), then add hot heptane (poor solvent) until turbidity appears.[5] This is a versatile system for compounds of intermediate polarity.
Toluene 110.6May be effective, but its high boiling point can sometimes promote oiling out. Use with caution.

Procedure for Solvent Screening:

  • Place ~20-30 mg of the crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid readily.[4]

  • Heat the test tube gently in a sand or water bath. The solid should completely dissolve at or near the solvent's boiling point.[6]

  • Allow the test tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.

2. Main Recrystallization Procedure

  • Dissolution: Place the crude Methyl 4-bromo-3,5-difluorobenzoate into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation). Add a magnetic stir bar or a boiling chip. Heat your chosen solvent in a separate flask on a hot plate. Add the hot solvent to the flask containing the solid in small portions, with heating and stirring, until the solid just dissolves.[7] Using the absolute minimum amount of hot solvent is critical for maximizing your recovery.

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If you used charcoal or if there are insoluble impurities present, you must perform a hot gravity filtration.[8] Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed on the benchtop. Slow cooling is essential for the formation of large, pure crystals, as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[9] Once the flask has reached room temperature, you can move it to an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Section 3: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This section addresses the most common problems in a question-and-answer format.

Troubleshooting_Tree Start Problem Occurred During Recrystallization No_Crystals Q: No crystals are forming. Start->No_Crystals Oiling_Out Q: An oil formed instead of crystals. Start->Oiling_Out Low_Yield Q: The final yield is very low. Start->Low_Yield Crash_Out Q: Solid 'crashed out' as a fine powder. Start->Crash_Out Sol_A A: Too much solvent used. -> Boil off excess solvent and re-cool. No_Crystals->Sol_A Sol_B A: Supersaturated solution. -> Scratch flask inner wall or add a seed crystal. No_Crystals->Sol_B Sol_C A: Compound is melting, not dissolving. -> Re-heat, add more 'good' solvent, re-cool slowly. Oiling_Out->Sol_C Sol_D A: Too much solvent used. -> Concentrate mother liquor to recover more product. Low_Yield->Sol_D Sol_E A: Cooling was too rapid. -> Re-heat, add a minimal amount of extra solvent, and cool slowly. Crash_Out->Sol_E

Sources

Technical Support Center: Column Chromatography Purification of Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive protocol and troubleshooting advice for the purification of Methyl 4-bromo-3,5-difluorobenzoate using column chromatography. It is designed for researchers, scientists, and professionals in drug development who are familiar with general laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Methyl 4-bromo-3,5-difluorobenzoate relevant to its purification?

Understanding the properties of your target compound is the foundation of a successful purification strategy. Here are the key characteristics of Methyl 4-bromo-3,5-difluorobenzoate:

PropertyValueSource
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.02 g/mol
Appearance Solid
Polarity Indication IntermediateInferred from structure

The presence of the polar methyl ester group and the electronegative fluorine and bromine atoms gives the molecule an intermediate polarity. This allows for good separation from both non-polar and highly polar impurities using normal-phase chromatography.

Q2: What is the recommended stationary phase for this purification?

For the purification of Methyl 4-bromo-3,5-difluorobenzoate, silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the recommended stationary phase. The slightly acidic nature of silica gel is generally well-tolerated by aromatic esters. The chosen particle size offers a good balance between resolution and flow rate for flash column chromatography.

Q3: How do I determine the optimal mobile phase (eluent)?

The selection of the mobile phase is critical for achieving good separation. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).

Based on the purification of a structurally similar compound, a mobile phase of 30% ethyl acetate in hexanes is a promising starting point. To optimize this, it is essential to first perform Thin Layer Chromatography (TLC) analysis.

Q4: What is the ideal Rf value I should aim for on TLC?

For effective separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[1] An Rf in this range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and long run times).

Detailed Purification Protocol

This protocol outlines the step-by-step procedure for the purification of Methyl 4-bromo-3,5-difluorobenzoate using flash column chromatography.

Step 1: Thin Layer Chromatography (TLC) Analysis

The causality behind this initial step is to efficiently determine the optimal solvent system for the column separation without wasting large amounts of solvent and sample.

  • Prepare TLC plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spot the crude sample: Dissolve a small amount of your crude Methyl 4-bromo-3,5-difluorobenzoate in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Develop the TLC: Place the plate in a TLC chamber containing a mixture of ethyl acetate and hexane. Start with a 1:4 ratio (20% ethyl acetate in hexane) and adjust the polarity as needed to achieve an Rf of 0.2-0.4 for the target compound.

  • Visualize the spots: Use a UV lamp (254 nm) to visualize the aromatic compounds. The target compound should appear as a dark spot.

Step 2: Column Packing

Proper column packing is crucial to prevent channeling and ensure an even flow of the mobile phase, leading to better separation.

Figure 1: Workflow for Column Chromatography Purification.
  • Prepare a slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). The consistency should be that of a pourable slurry.

  • Pack the column: Secure the column in a vertical position. Pour the slurry into the column in one continuous motion.

  • Compact the bed: Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly. Open the stopcock and allow some solvent to drain to compact the bed.

  • Add a protective layer: Once the silica has settled, carefully add a thin (0.5-1 cm) layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 3: Sample Loading

The goal is to apply the sample in a concentrated band to ensure sharp peaks during elution.

  • Dissolve the sample: Dissolve the crude Methyl 4-bromo-3,5-difluorobenzoate in a minimal amount of a solvent in which it is highly soluble, such as dichloromethane.

  • Load the sample: Using a pipette, carefully and evenly apply the dissolved sample to the top of the sand layer.

  • Adsorb the sample: Allow the solvent to drain until the sample is fully adsorbed onto the silica bed.

Step 4: Elution and Fraction Collection

The principle here is to gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.

  • Begin elution: Carefully add the initial mobile phase to the column. Apply gentle air pressure to start the flow.

  • Collect fractions: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Monitor the separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.

  • Combine and evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Guide

This section addresses common issues encountered during the purification of Methyl 4-bromo-3,5-difluorobenzoate.

troubleshooting_flow cluster_separation Poor Separation cluster_yield Low Yield cluster_tailing Peak Tailing start Problem Encountered q1 Poor Separation Co-elution or overlapping spots on TLC start->q1 q2 Low Yield Less pure product than expected start->q2 q3 Peak Tailing Elongated spots on TLC or broad peaks in fractions start->q3 a1 Optimize Mobile Phase Decrease polarity for better separation of less polar impurities. Increase polarity for more polar impurities. q1->a1 a2 Check Column Packing Repack column if channeling is suspected. q1->a2 a3 Consider Gradient Elution A gradual increase in polarity can improve resolution. q1->a3 a4 Compound Stability on Silica Test for degradation on a TLC plate. Consider using neutral alumina. q2->a4 a5 Incomplete Elution Flush the column with a highly polar solvent to check for retained product. q2->a5 a6 Mechanical Loss Ensure careful transfer and collection of fractions. q2->a6 a7 Sample Overload Reduce the amount of sample loaded onto the column. q3->a7 a8 Interactions with Silica Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol) to the eluent to block active sites on the silica. q3->a8 a9 Sample Insolubility Ensure the sample is fully dissolved before loading. q3->a9

Figure 2: Troubleshooting Logic for Column Chromatography.

Problem: Poor Separation (Spots are too close on TLC or co-elute from the column)

  • Cause & Explanation: The polarity of the mobile phase may not be optimal. If the polarity is too high, all compounds will travel quickly up the column, resulting in poor separation. If it's too low, the compounds of interest may not move sufficiently from the baseline.

  • Solution:

    • Adjust Mobile Phase Polarity: If your target compound's Rf is too high (>0.4), decrease the proportion of ethyl acetate in your mobile phase. If the Rf is too low (<0.2), increase the ethyl acetate concentration.

    • Consider a Different Solvent System: Sometimes, changing one of the solvents can improve selectivity. For example, trying a dichloromethane/hexane system might alter the interactions between your compound and the stationary phase, leading to better separation.

    • Gradient Elution: If isocratic (constant solvent mixture) elution fails, a gradient elution can be employed. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexane) during the run. This can help to first elute non-polar impurities and then the target compound with better resolution.

Problem: The compound is not eluting from the column.

  • Cause & Explanation: The mobile phase may be too non-polar, or the compound may be strongly and irreversibly adsorbed to the silica gel. Halogenated compounds can sometimes exhibit strong interactions with the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent to help desorb strongly bound compounds.

    • Check for Degradation: Spot the crude material on a TLC plate, let it sit for an hour, and then develop it. If new spots appear, your compound may be degrading on the silica. In this case, consider using a less acidic stationary phase like neutral alumina.

Problem: Peak Tailing (The spots on the TLC are elongated, or the compound elutes from the column over many fractions)

  • Cause & Explanation: Peak tailing can occur due to several factors, including interactions between the compound and active sites on the silica gel, or overloading the column with too much sample. The polar nature of the C-F and C-Br bonds can sometimes lead to such interactions.

  • Solution:

    • Reduce Sample Load: Overloading the column is a common cause of tailing. Try running the chromatography with a smaller amount of crude material.

    • Modify the Mobile Phase: Adding a small amount of a more polar solvent, like a few drops of methanol or triethylamine (if your compound is basic), to the mobile phase can help to block the active sites on the silica gel and reduce tailing.

    • Ensure Complete Dissolution: Make sure your sample is fully dissolved in the loading solvent before applying it to the column. Any undissolved material can lead to slow dissolution on the column and cause tailing.

Problem: Low Recovery of the Purified Product

  • Cause & Explanation: This could be due to irreversible adsorption on the column, degradation of the compound, or mechanical losses during the process.

  • Solution:

    • Post-Elution Column Flush: After you have collected your desired product, flush the column with a very polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) and collect the eluate. Analyze this by TLC to see if any of your product was strongly retained.

    • Assess Compound Stability: As mentioned earlier, check for on-plate degradation. If the compound is unstable on silica, alternative stationary phases should be used.

    • Optimize Fraction Collection: Be meticulous in collecting all the fractions containing your product. Analyzing every few fractions by TLC will help ensure you do not prematurely stop collecting.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Coskun, O. (2016). Separation Techniques: Chromatography. Northern Clinics of Istanbul. [Link]

  • Fair, J. D., & Kormos, C. M. (2008). Flash column-chromatography. Current Protocols in Nucleic Acid Chemistry, 34(1), 10-3. [Link]

  • Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

Sources

Technical Support Center: Methyl 4-bromo-3,5-difluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Methyl 4-bromo-3,5-difluorobenzoate is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly those requiring a fluorinated core for metabolic stability. Its synthesis is often deceptive: while the esterification of the parent acid seems trivial, the unique electronic environment created by the 3,5-difluoro and 4-bromo substitution pattern introduces specific vulnerabilities to nucleophilic attack and regiochemical errors.

This guide addresses the "hidden" failure modes of this synthesis, specifically focusing on the competition between esterification and nucleophilic aromatic substitution (


), as well as upstream regioselectivity issues.
Quick Reference Data
PropertyValueCritical Note
CAS 773134-11-5 (Ester)Ensure you are not purchasing the acid (651027-00-8).[1]
Molecular Weight 251.02 g/mol
Electronic State Highly Activated CoreThe C4-position is activated for

by the para-ester and ortho-fluorines.
Major Stability Risk Base SensitivityDo NOT expose to methoxide/hydroxide. Rapid displacement of Bromine occurs.

Critical Side Reaction: The "Para-Trap" ( )

The most common user-reported failure is the formation of a byproduct with a mass of 202.15 Da (M-49+31) or 203 Da (protonated), corresponding to Methyl 3,5-difluoro-4-methoxybenzoate .

The Mechanism

Many researchers habitually use basic esterification conditions (e.g., MeI +


 or NaH). In this specific molecule, the Bromine at C4  is electronically primed for displacement.
  • Activation: The ester group at C1 is a strong electron-withdrawing group (EWG).

  • Position: The Bromine is para to the ester.

  • Enhancement: The two ortho-fluorines (at C3 and C5) inductively withdraw electron density from C4, making it highly electrophilic.

Consequently, if Methoxide (


)  is present (even generated in situ from MeOH + Base), it attacks C4, displacing the Bromine.

SNAr_Mechanism cluster_warning CRITICAL WARNING Start Methyl 4-bromo-3,5-difluorobenzoate (Target) Transition Meisenheimer Complex (Stabilized by Para-Ester) Start->Transition Nucleophilic Attack at C4 Nucleophile MeO- (Methoxide) from Basic Conditions Nucleophile->Transition Product Methyl 3,5-difluoro-4-methoxybenzoate (Impurity, M-Br+OMe) Transition->Product Loss of Br- WarningText The C4-Br bond is chemically labile in basic media due to Para-activation.

Figure 1: Mechanism of the dominant side reaction. The para-ester activates the C4-Br bond for displacement by alkoxides.

Troubleshooting the "Para-Trap"
ObservationRoot CauseCorrective Action
Mass Spec: Peak at 202/203 m/z.

of Br by OMe.
Switch to Acid-Catalyzed Esterification (Method A). Avoid bases entirely.
NMR: Loss of aromatic symmetry or new OMe peak (distinct from ester).

or Hydrolysis.
Ensure reaction is anhydrous. If hydrolysis, re-esterify. If

, discard batch.
Low Yield: Incomplete conversion (Equilibrium).Use a Dean-Stark trap or Soxhlet with molecular sieves to remove water.

Recommended Synthesis Protocols

To avoid the side reactions described above, we recommend Method A as the standard operating procedure.

Method A: Acid-Catalyzed Esterification (Standard)

Best for: High purity, avoiding


 side products.

Reagents: 4-bromo-3,5-difluorobenzoic acid (1.0 eq), Methanol (Solvent, excess),


 (cat.) or 

(1.5 eq).
  • Setup: Dissolve the acid in anhydrous Methanol (0.5 M concentration).

  • Activation:

    • Option 1 (Sulfuric): Add conc.

      
       (0.1 eq) dropwise.
      
    • Option 2 (Thionyl Chloride): Cool to 0°C. Add

      
       dropwise (exothermic). This generates anhydrous HCl in situ and scavenges water.
      
  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC/LCMS.

  • Workup (Crucial):

    • Cool to RT.

    • Do NOT quench with strong base (e.g., NaOH). This can trigger hydrolysis or localized

      
      .
      
    • Quench with saturated

      
        (mild base) only until neutral.
      
    • Extract with DCM or EtOAc.

  • Purification: Recrystallization from Hexanes/EtOAc is usually sufficient.

Method B: Upstream Synthesis (Lithiation Route)

Best for: Synthesizing the parent acid if commercial stock is unavailable.

If you must synthesize the acid from 1-bromo-3,5-difluorobenzene , regioselectivity is the main challenge.

  • Reaction: Lithiation of 1-bromo-3,5-difluorobenzene followed by

    
     quench.
    
  • Regioselectivity: The proton at C4 (between the two fluorines) is the most acidic (

    
    ) compared to C2/C6 (
    
    
    
    ).
  • Protocol:

    • Dissolve 1-bromo-3,5-difluorobenzene in dry THF at -78°C.

    • Add LDA (1.1 eq) slowly. The bulky base favors the thermodynamically acidic C4 proton and prevents nucleophilic attack on the ring.

    • Stir for 30-60 min.

    • Quench with excess dry ice (

      
      ).
      
    • Risk: If temperature rises > -60°C during lithiation, "Benzyne" type elimination or scrambling can occur.

Lithiation_Route Start 1-bromo-3,5-difluorobenzene Inter Lithium Species (Li at C4) Start->Inter Deprotonation at C4 (Most Acidic Site) CorrectPath Correct Precursor Required: 3,5-difluorobenzoic acid -> Bromination Start->CorrectPath To get Target Isomer LDA LDA / THF / -78°C Product 4-bromo-2,6-difluorobenzoic acid (WRONG ISOMER) Inter->Product Carboxylation CO2 Quench with CO2

Figure 2: Regioselectivity Map. Note that direct lithiation of the bromo-precursor often yields the 2,6-difluoro acid isomer (relative to carboxyl), not the desired 3,5-difluoro acid target. Verification of starting material is essential. The target acid is best made via bromination of 3,5-difluorobenzoic acid or Sandmeyer of the aniline.

FAQ: Technical Support

Q: I see a small impurity at +14 mass units. What is it? A: This is likely the Methyl ester homologue (Ethyl ester) if technical grade ethanol was present, or more likely, Methylation of a phenolic impurity . If you used


, you might have methylated a trace phenol byproduct.

Q: Can I use NaOH to hydrolyze the ester if I overshot the reaction? A: Use extreme caution. While hydrolysis requires base, the 4-bromo-3,5-difluoro motif is fragile. Use LiOH in THF/Water at room temperature. Do not heat with strong hydroxide, or you will displace the bromine (see Section 2).

Q: Why is my melting point lower than the literature value (approx. 77-81 °C)? A: This indicates isomer contamination. If you synthesized the acid via bromination of 3,5-difluorobenzoic acid, you may have trace amounts of the 2-bromo isomer. These are difficult to separate by flash chromatography. Recrystallization from heptane is recommended.

References

  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate.[1] Acta Crystallographica Section E, 62(5), o1192-o1193. Link

  • Sandelin, M., et al. (2022). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. National Science Foundation (NSF) Public Access Repository. Link

  • PubChem Compound Summary. (2025). 4-Bromo-3,5-difluorobenzoic acid (CID 11424897). National Center for Biotechnology Information. Link

  • Vapourtec Application Note. (2019).

    
    ). Vapourtec Flow Chemistry Resource. Link
    
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison, Department of Chemistry. Link

Sources

Technical Support Center: Buchwald-Hartwig Amination of Fluorinated Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BH-F-Br-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields and Side Reactions with Fluorinated Aryl Bromides

Executive Summary: The "Fluorine Effect" in Cross-Coupling

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard Buchwald-Hartwig conditions (Pd(OAc)₂/BINAP/NaOtBu) failed on a fluorinated substrate.

The Core Problem: Fluorine substituents on the aryl bromide create a mechanistic paradox.

  • Oxidative Addition (OA): The electron-withdrawing nature of fluorine accelerates OA, making the C-Br bond activation facile.

  • Reductive Elimination (RE): This same electron deficiency stabilizes the Pd(II)-amido intermediate, significantly slowing down RE. This bottleneck allows side reactions to dominate.

  • Competing Pathways: Fluorinated rings are highly susceptible to Nucleophilic Aromatic Substitution (SₙAr ) and Hydrodehalogenation (C-Br reduction), often bypassing the catalytic cycle entirely.

This guide provides a diagnostic workflow to identify which of these failures is occurring and how to fix it.

Diagnostic Phase: Identify Your Failure Mode

Before changing conditions, analyze your crude reaction mixture (LCMS/NMR). Use the decision matrix below to classify your issue.

Diagram 1: Troubleshooting Decision Tree

TroubleshootingTree Start Analyze Crude Mixture Decision1 Is Starting Material (SM) Consumed? Start->Decision1 Result1 SM Remains (Low Conversion) Decision1->Result1 No Result2 SM Consumed (Wrong Product) Decision1->Result2 Yes Issue1 Issue: Catalyst Poisoning or Stable Intermediate Result1->Issue1 Issue2 Issue: S_NAr Background Reaction Result2->Issue2 Product = Ar-Amine (No Pd needed) Issue3 Issue: Hydrodehalogenation (Reduction) Result2->Issue3 Product = Ar-H Sol1 Action: Use Bulky Ligands (BrettPhos, RuPhos) to force RE Issue1->Sol1 Sol2 Action: Switch to Weak Base (Cs2CO3, K3PO4) Issue2->Sol2 Sol3 Action: Dry Solvents, Check Hydride Sources Issue3->Sol3

Caption: Diagnostic flow for categorizing failure modes in fluorinated aryl bromide couplings based on crude analysis.

Issue Resolution Guides

Issue A: The SₙAr Trap (Base Sensitivity)

Symptom: You observe product formation, but the yield is low, or control experiments (no Pd) show background reaction. Root Cause: Fluorine atoms (especially ortho/para) activate the ring for direct nucleophilic attack by the amine or the base, bypassing the catalyst. Strong bases like NaOtBu often react with the substrate or deprotonate the amine too aggressively.

Solution:

  • Switch to Weak Inorganic Bases: Replace alkoxides with Cs₂CO₃ or K₃PO₄ . These bases are strong enough to facilitate the catalytic cycle but weak enough to suppress background SₙAr.

  • Use "Smart" Bases: For extremely sensitive substrates, use KOPh (Potassium Phenoxide) . It buffers the pH and has been proven effective for fluoroalkylamines.

Issue B: The Reductive Elimination Bottleneck

Symptom: High catalyst loading is required, or the reaction stalls despite consumption of SM (formation of stable Pd-dimers). Root Cause: The electron-deficient fluorinated ring binds tightly to Pd(II). To release the product, the ligand must be bulky enough to sterically "squeeze" the product out.

Solution:

  • Ligand Choice: Move to BrettPhos or RuPhos . These ligands are exceptionally bulky and electron-rich, accelerating the difficult reductive elimination step.

  • Specialized Ligand: For fluoroalkylamines or highly electron-deficient aryl bromides, AdBippyPhos is the gold standard.

Issue C: Hydrodehalogenation (Ar-Br → Ar-H)

Symptom: The major byproduct is the reduced arene (des-bromo compound). Root Cause: If the amine is difficult to couple (sterically hindered), the Pd-intermediate may undergo


-hydride elimination or abstract a hydride from the solvent/base (especially in alcohols).

Solution:

  • Solvent Switch: Avoid primary/secondary alcohols. Use Toluene or 1,4-Dioxane .

  • Water Control: Ensure reagents are dry; water can act as a proton source for protonolysis of Pd-aryl species.

Technical Data: Ligand & Base Performance Matrix

The following table summarizes recommended systems based on substrate class.

Substrate ClassPrimary ChallengeRecommended LigandRecommended BaseSolventRef
Simple Fluoro-ArBr Slow Reductive EliminationRuPhos or XPhos Cs₂CO₃Toluene[1, 2]
Highly Deficient ArBr (e.g., 2,4-difluoro)Competitive SₙArBrettPhos K₃PO₄ (anhydrous)t-Amyl Alcohol[3]
Fluoroalkylamines (e.g., CF₃CH₂NH₂)Weak NucleophileAdBippyPhos KOPh Toluene[4]
Base-Sensitive ArBr (Esters/Nitriles present)Decompositiont-BuBrettPhos K₂CO₃1,4-Dioxane[5]

Validated Protocol: The "Soft-Touch" Screening Method

Do not use "standard" conditions for fluorinated substrates. Use this protocol to minimize defluorination and SₙAr.

Materials:
  • Pd Source: [Pd(allyl)Cl]₂ (Preferred over Pd(OAc)₂ for faster activation) or precatalysts (e.g., RuPhos-Pd-G4).

  • Ligand: AdBippyPhos (Targeting difficult RE) or BrettPhos.

  • Base: KOPh (Potassium Phenoxide) or Cs₂CO₃.

  • Solvent: Anhydrous Toluene (degassed).

Step-by-Step Workflow:
  • Charge Vials (Glovebox preferred):

    • Add Pd-Precatalyst (1-2 mol%) OR [Pd(allyl)Cl]₂ (0.5-1 mol%) + Ligand (1-2 mol%).

    • Add Aryl Bromide (1.0 equiv).[1]

    • Add Base: KOPh (1.5 equiv) or Cs₂CO₃ (2.0 equiv).

  • Add Amine:

    • Add Amine (1.2 equiv). If the amine is volatile (e.g., fluoroethylamines), add it last as a solution.

  • Solvent Addition:

    • Add Toluene (0.1 M concentration relative to halide).

  • Reaction:

    • Seal and heat to 80 °C (Start lower than typical 100 °C to suppress SₙAr).

    • Monitor at 2 hours and 16 hours.

  • Workup:

    • Filter through a small pad of silica/Celite (eluting with EtOAc).

    • Analyze via ¹⁹F-NMR (crucial for detecting defluorination) and LCMS.

Mechanistic Visualization

Understanding the competition between the catalytic cycle and the SₙAr trap is vital.

Diagram 2: Competitive Pathways in Fluorinated Substrates

Mechanism cluster_legend Legend SM Fluorinated Ar-Br OxAdd Oxidative Addition (Fast due to F) SM->OxAdd Pd(0) SNAr S_NAr Pathway (Base/Amine Attack) SM->SNAr Strong Base or High Temp Amine Amine (H-NR2) Base Base PdInt Pd(II)-Ar-Br Intermediate OxAdd->PdInt LigandEx Ligand Exchange (Amine Binding) PdInt->LigandEx + Amine/Base RedElim Reductive Elimination (SLOW STEP) LigandEx->RedElim Product C-N Coupled Product RedElim->Product SNArProd S_NAr Product (No Catalyst) SNAr->SNArProd key Green: Fast Step Red: Bottleneck/Side Reaction

Caption: Mechanistic competition: Fluorine accelerates Oxidative Addition (Green) but slows Reductive Elimination (Red), opening the door for SₙAr side reactions.

Frequently Asked Questions (FAQ)

Q: Why is my reaction turning black immediately? A: Immediate blackening usually indicates "Pd black" precipitation. This means your ligand is not stabilizing the Pd(0) species effectively, or the oxidative addition is too fast relative to the ligand binding. Fix: Increase the Ligand:Pd ratio to 2:1 or use a well-defined precatalyst (e.g., XPhos Pd G4) instead of mixing Pd(OAc)₂ + Ligand in situ.

Q: Can I use microwave heating? A: Proceed with caution. While microwaves accelerate the reaction, they also accelerate the background SₙAr reaction exponentially. For fluorinated substrates, conventional heating at lower temperatures (60-80 °C) for longer times often yields cleaner profiles than rapid high-temp microwave shots.

Q: I see a peak with M-1 in LCMS. What is it? A: This is likely the hydrodehalogenated product (Ar-H), where the Bromine is replaced by Hydrogen. This often comes from the solvent (if using alcohols) or trace water. Ensure you are using anhydrous toluene or dioxane and consider a ligand that creates a more crowded metal center to discourage hydride insertion.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Maimone, T. J., et al. (2011).[2] "Evidence for In Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides." Journal of the American Chemical Society.[2] Link[2]

  • Schimler, S. D., et al. (2015). "Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of the American Chemical Society.[2] Link[3]

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

Sources

Technical Support Center: Optimization of Methyl 4-bromo-3,5-difluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The Molecule: Methyl 4-bromo-3,5-difluorobenzoate (CAS: 1226808-72-5) The Challenge: This molecule features a highly electron-deficient aromatic ring.[1][2] The presence of two fluorine atoms at the meta positions (C3, C5) and a bromine at the para position (C4) creates unique electronic deactivation.[2][3] While the esterification itself is chemically straightforward, yield losses frequently occur due to incomplete conversion (equilibrium limitations), hydrolysis during workup , or regiochemical impurities in the starting acid.[2][3]

The Solution: This guide prioritizes the Thionyl Chloride (


) / Methanol  route over acid-catalyzed Fischer esterification.[2][3] The formation of the intermediate acid chloride drives the reaction to completion irreversibly, overcoming the electronic deactivation of the benzoic acid.[3]

Core Protocol: The "Golden Path" to >90% Yield

Use this protocol as your baseline. Deviations from this stoichiometry are the primary cause of yield loss.

Reaction Scheme

[1][2][3]
Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1 Charge: Suspend 1.0 eq of 4-bromo-3,5-difluorobenzoic acid in anhydrous Methanol (10-15 volumes).Methanol acts as both solvent and reactant.[2][3] Excess drives equilibrium.[1][2][3]
2 Cool: Cool the suspension to 0–5 °C.Exothermic reaction control. Preventing rapid gas evolution upon ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

addition.[1][2][3]
3 Activate: Add Thionyl Chloride (

) (2.0 – 3.0 eq) dropwise.[1][2][3]
Critical: Generates anhydrous

in situ and scavenges water. The intermediate acid chloride forms transiently, reacting rapidly with MeOH.
4 Reflux: Heat to 65 °C (Reflux) for 3–5 hours.[2][3]Thermal energy is required to overcome the steric and electronic barrier of the halogenated ring.[2][3]
5 Monitor: Check via TLC (Hexane/EtOAc 8:1) or HPLC.[2][3]Look for disappearance of the acid peak.[2][3] Do not proceed until conversion is >98%.[1][2][3]
6 Workup: Evaporate MeOH/

in vacuo. Redissolve residue in EtOAc. Wash with sat.[1][2][3][4] ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.[1][2][3][5]
Removes residual acid and

.[2][3][5] The ester is neutral and stays in the organic phase.[2][3]

Troubleshooting Guide (Q&A Format)

Q1: My reaction mixture turned dark/black, and the yield is low (<50%). What happened?

Diagnosis: Thermal decomposition or impurity polymerization.[1][2][3]

  • Cause: You likely added

    
     too fast at room temperature or higher, causing a massive exotherm.[2][3] Alternatively, your starting acid contained amino-impurities (from a Sandmeyer precursor step) which oxidized.[2]
    
  • Fix: Always add

    
     at 0°C. If the starting material is dark, perform a charcoal filtration on the acid before esterification.[2][3]
    
Q2: I see the product on TLC, but after workup, I recovered the starting acid.

Diagnosis: Hydrolysis during the quench.

  • Mechanism: The electron-deficient ester is susceptible to base-catalyzed hydrolysis.[1][2][3] If you wash with strong base (NaOH) or leave it in contact with aqueous

    
     for too long, it reverts to the acid.[2][3]
    
  • Fix: Use ice-cold saturated

    
     for the wash.[1][2][3] Separate layers immediately. Do not use NaOH.[1][2][3]
    
Q3: The reaction stalls at 80% conversion. Adding more acid catalyst ( ) doesn't help.

Diagnosis: Water accumulation (Equilibrium limit).[2][3]

  • Mechanism: Fischer esterification produces water.[1][2][3] In standard

    
     methods, water accumulates and halts the forward reaction.[2][3]
    
  • Fix: Switch to the Thionyl Chloride method described above.

    
     chemically consumes water (
    
    
    
    ), keeping the system anhydrous and driving the equilibrium.[2][3]
Q4: My starting material (the acid) contains 5-10% of an impurity. Can I purify at the ester stage?

Diagnosis: Regioisomer contamination (likely 2-bromo or dibromo species).[1][2][3]

  • Insight: Separation of halogenated benzoate isomers is difficult due to similar polarities.

  • Fix: It is far easier to purify the ester than the acid.[2][3] The ester has lower polarity and sublimates/crystallizes better.[2][3]

  • Protocol: Recrystallize the crude ester from Hexane/Isopropanol (9:1) . The symmetric 4-bromo-3,5-difluoro ester packs well and typically crystallizes out, leaving isomers in the mother liquor.[1][2]

Process Logic & Decision Tree

The following diagram illustrates the critical decision points for maximizing yield based on your starting conditions.

OptimizationLogic Start Start: 4-Bromo-3,5-difluorobenzoic Acid CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity DecisionPurity Is Purity > 95%? CheckPurity->DecisionPurity PurifyAcid Recrystallize Acid (EtOH/Water) DecisionPurity->PurifyAcid No ChooseMethod Select Esterification Method DecisionPurity->ChooseMethod Yes PurifyAcid->CheckPurity MethodA Method A: SOCl2 / MeOH (Recommended for Scale) ChooseMethod->MethodA Standard MethodB Method B: MeI / K2CO3 / DMF (For Small Scale / Acid Sensitive) ChooseMethod->MethodB Alternative Workup Workup: Cold NaHCO3 Wash MethodA->Workup MethodB->Workup CheckYield Yield Check Workup->CheckYield Success Target: Methyl Ester (>90% Yield) CheckYield->Success >90% FailHydrolysis Issue: Hydrolysis Reversion Fix: Reduce Wash Time/Temp CheckYield->FailHydrolysis <80% (Acid recovered)

Caption: Decision logic for selecting the optimal synthetic pathway and troubleshooting yield loss.

Advanced Insight: Precursor Quality

Often, the "yield problem" is actually a purity problem with the starting acid (4-bromo-3,5-difluorobenzoic acid).[1][2] If you are synthesizing the acid yourself, note the following:

RouteRisk FactorImpact on Ester Yield
Bromination of 3,5-difluorobenzoic acid Regioselectivity (Ortho vs Para)High.[1][2] Impurities (2-bromo isomers) co-esterify and are hard to separate.[1][2][3]
Sandmeyer (from 4-amino) Diazo-tars and Copper residuesMedium.[1][2] Trace metals can catalyze decomposition during the esterification reflux.[2][3]
Lithiation of 1,3-difluoro-5-bromobenzene Lithiation at wrong carbonHigh.[1][2] Requires cryogenic control (-78°C) to ensure lithiation occurs between fluorines.[1][2][3]

Recommendation: If synthesizing the precursor via bromination, use N-Bromosuccinimide (NBS) in


  rather than elemental bromine.[2][3] The protonated NBS is a "softer" electrophile and shows higher selectivity for the 4-position (para to carboxyl) due to the directing effects of the 3,5-fluorines [1, 4].[3]

References

  • Vertex AI Search. (2023).[1][2][3][6] Preparation method of high-purity 5-bromo-2,4-difluorobenzoic acid (Patent CN109438214B).[1][2] Google Patents. Link

    • Relevance: Describes the NBS/H2SO4 bromination technique and subsequent esterification/hydrolysis purification cycles applicable to difluorobenzoic acids.
  • ChemicalBook. (2023).[1][2][3][6] 5-Bromo-2,4-difluoro-benzoic acid Methyl ester synthesis. Link

    • Relevance: Provides the specific Thionyl Chloride/Methanol protocol (65°C, 1 hr)
  • PubChem. (2025).[2][3][7] 4-Bromo-3,5-difluorobenzoic acid (Compound Summary). National Library of Medicine.[2][3] Link[1][2][3]

    • Relevance: Verifies chemical structure, CAS numbers (651027-00-8)
  • National Science Foundation (NSF). (n.d.).[1][2][3] Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Link (Generalized Link for NSF Database)

    • Relevance: Discusses the structural analysis and crystallization behavior of 4-bromo-3,5-difluoro benzoate derivatives, supporting the purification via crystallization str

Sources

Technical Support Center: NMR Analysis of Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Analytical Chemistry Support Hub. This guide addresses the structural validation and impurity profiling of Methyl 4-bromo-3,5-difluorobenzoate (Target Molecule). It is designed for researchers encountering ambiguity in their NMR data following esterification or bromination workflows.

Module 1: Diagnostic Workflow (Triage)

Before analyzing specific peaks, determine the state of your sample using this logic flow. This workflow prioritizes Symmetry Analysis via


 NMR, which is often more diagnostic than 

NMR for this specific fluorinated scaffold.

NMR_Workflow Start Start: Crude/Purified Sample Check19F Step 1: Acquire 19F NMR (Check Symmetry) Start->Check19F SingleF Single Fluorine Signal Check19F->SingleF Symmetric (C2v) MultiF Two/Multiple Fluorine Signals Check19F->MultiF Asymmetric Check1H Step 2: Acquire 1H NMR (Check Protons) SingleF->Check1H DecisionRegio Impurity: Regioisomer (2-bromo or 6-bromo isomer) MultiF->DecisionRegio Broken Symmetry DecisionTarget Target Identified: Methyl 4-bromo-3,5-difluorobenzoate Check1H->DecisionTarget 2 Ar-H (d) + OMe (s) DecisionSM Impurity: Starting Material (Methyl 3,5-difluorobenzoate) Check1H->DecisionSM 3 Ar-H (incl. triplet) DecisionAcid Impurity: Hydrolysis/Acid (No Methyl Ester) Check1H->DecisionAcid Missing OMe (s)

Figure 1: Decision tree for identifying the target molecule versus common synthetic impurities based on symmetry and proton count.

Module 2: Troubleshooting & FAQs
Issue 1: "I see a triplet in the aromatic region. Is this my product?"

Diagnosis: No. You likely have unreacted starting material (Methyl 3,5-difluorobenzoate) or a protodebrominated by-product.

  • The Science: The target molecule has a bromine atom at position 4.[1][2][3] This creates a plane of symmetry, making protons H2 and H6 equivalent. However, the position 4 is substituted, so there is no H4 proton .

  • The Impurity: If you see a triplet (or triplet of triplets) around 6.8 – 7.2 ppm , this is the proton at position 4 (H4) coupling to the two adjacent fluorine atoms (

    
     coupling). The presence of this peak confirms the absence of Bromine at C4.
    
FeatureTarget (4-Br)Starting Material (4-H)
H4 Signal Absent Triplet (

) ~6.9 ppm
H2/H6 Signal Doublet (

) ~7.6 ppm
Multiplet/Doublet ~7.5 ppm
Coupling

(Ortho)

(Ortho) +

(Meta)
Issue 2: "My

NMR shows two distinct peaks. Why?"

Diagnosis: You have formed a Regioisomer (likely Methyl 2-bromo-3,5-difluorobenzoate).

  • The Science: The target molecule is symmetric (

    
     point group). Both fluorines (F3 and F5) are chemically and magnetically equivalent, resulting in one singlet  (or a complex multiplet that integrates as one entity) in the 
    
    
    
    spectrum.
  • The Impurity: If bromination occurs at the 2-position (ortho to the ester, between Ester and F3), the symmetry is broken. F3 is now adjacent to a Bromine, while F5 is adjacent to a Proton. They will have chemically distinct shifts.[4]

Issue 3: "The Methyl Ester singlet is missing or shifted."

Diagnosis: Hydrolysis has occurred, yielding 4-bromo-3,5-difluorobenzoic acid .

  • The Science: The methyl ester protons (

    
    ) typically appear as a sharp singlet at ~3.90 ppm .
    
  • The Fix:

    • Check for a broad singlet >10 ppm (Carboxylic Acid proton).

    • If the sample was run in DMSO-

      
      , the acid proton might be visible. In CDCl
      
      
      
      , it is often too broad to see clearly.
    • Solution: Re-esterify using MeOH/H

      
      SO
      
      
      
      or TMS-Diazomethane.
Module 3: Quantitative Data & Reference Table

Use the table below to assign your peaks. Note that chemical shifts (


) may vary slightly (

ppm) depending on concentration and solvent (CDCl

vs DMSO-

).

Solvent Reference: CDCl


 (

7.26 ppm).
ComponentNucleusSignal DescriptionApprox. Shift (

)
Assignment
Target

Singlet (

)
3.92

Target

Doublet (

,

)
7.65 Ar-H (C2, C6)
Target

Singlet (Symmetric)-105 to -115 Ar-F (C3, C5)
Impurity (SM)

Triplet of triplets (

)
6.95 Ar-H (C4)
Impurity (Acid)

Broad Singlet (

)
10.0 - 13.0

Solvent

Singlet3.49 Methanol (Trace)
Solvent

Singlet1.56 Water (in CDCl

)

Note on Coupling Constants: The


 coupling (H-C-C-F) in fluorobenzenes is typically 6–10 Hz. In the Starting Material, the H4 proton is flanked by two fluorines, often resulting in a triplet appearance with 

.
Module 4: Experimental Protocols
Protocol A: Standard NMR Acquisition

To ensure resolution of the fluorine splitting patterns, use these parameters.

  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL CDCl

    
    . Ensure the solution is clear; filter through a cotton plug if cloudy (salts cause line broadening).
    
  • 
     Parameters: 
    
    • Scans (NS): 16 (minimum).

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of aromatic protons vs methyl ester).

  • 
     Parameters: 
    
    • Range: -50 to -200 ppm.

    • Decoupling: Acquire proton-coupled

      
       spectra if possible. The target (4-Br) fluorines couple only to H2/H6. The regioisomer (2-Br) fluorines will show different coupling complexities.
      
Protocol B: Distinguishing Acid vs. Ester via Shake-Test

If the OMe peak is ambiguous (e.g., overlapping with solvent):

  • Run the

    
     NMR in CDCl
    
    
    
    .[2][5]
  • Add 1 drop of D

    
    O  to the NMR tube.
    
  • Shake vigorously and let layers separate.[2]

  • Re-acquire.[3]

    • Result: If the peak was an alcohol or acid proton, it will disappear (exchange with D). The Methyl Ester (

      
      ) signal will remain unchanged .
      
References
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for benzoic acid derivative shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on J-coupling analysis).

Sources

Overcoming low reactivity of Methyl 4-bromo-3,5-difluorobenzoate in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CC-35DF-BR Subject: Reactivity Optimization for Methyl 4-bromo-3,5-difluorobenzoate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Hello. If you have arrived at this guide, you are likely staring at an HPLC trace showing unreacted starting material or, worse, the protodebrominated byproduct (Methyl 3,5-difluorobenzoate).

Coupling Methyl 4-bromo-3,5-difluorobenzoate presents a classic "perfect storm" of conflicting physical organic properties. You are fighting two distinct battles simultaneously:

  • The Steric Wall: The two ortho-fluorine atoms create significant steric hindrance, blocking the Palladium center from accessing the C-Br bond for oxidative addition.

  • The Electronic Trap: The electron-withdrawing ester and fluorine atoms make the ring highly electron-deficient ($ \pi

    
    S_NAr$) at the C-F positions and promotes rapid protodebromination if the catalytic cycle stalls.
    

This guide moves beyond standard "screening kits" to provide a mechanistic solution for this specific substrate.

Module 1: Diagnosis & Mechanistic Failure Modes

Before attempting another reaction, identify why the previous one failed.

Symptom (HPLC/LCMS)Root CauseMechanism
>80% Starting Material Steric Shielding The ligand on Pd is not bulky enough to force the metal center into the crowded C-Br bond (The "Cone Angle" issue).
Product: Methyl 3,5-difluorobenzoate Protodebromination Oxidative addition occurred, but Transmetalation was too slow. The Pd(II) intermediate grabbed a hydride (from solvent or base) and reductively eliminated.
Product: Methyl 4-bromo-3-alkoxy-5-fluorobenzoate

Side Reaction
The base used (e.g., NaOMe, NaOtBu) acted as a nucleophile, displacing a fluorine atom activated by the para-ester.
Product: Carboxylic Acid Ester Hydrolysis Aqueous base concentration was too high, or the reaction was run too hot with hydroxide bases.
Visualizing the Problem

The diagram below illustrates the competing pathways defined by the steric and electronic environment of your substrate.[1]

G Substrate Methyl 4-bromo-3,5-difluorobenzoate OxAdd Oxidative Addition (Sterically Hindered) Substrate->OxAdd + Pd(0) SNAr FAILURE: SNAr Reaction (F displacement) Substrate->SNAr Strong Nucleophile (Base/Amine) Pd0 Pd(0) Catalyst Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Slow Step Proto FAILURE: Protodebromination (H-transfer) PdII->Proto Slow Transmetalation Product SUCCESS: Cross-Coupled Product PdII->Product Fast Transmetalation

Figure 1: Reaction pathway divergence. Success depends on accelerating Transmetalation over Protodebromination while suppressing SNAr.

Module 2: The Suzuki-Miyaura Protocol

For this substrate, standard ligands like


 or dppf will fail. You require Dialkylbiaryl phosphine ligands  (Buchwald Ligands) which are electron-rich (facilitating Oxidative Addition) and bulky (promoting Reductive Elimination).
The "Golden" System: SPhos or XPhos

SPhos is particularly effective for ortho-disubstituted aryl halides because its structure creates a "pocket" that accommodates the substrate while preventing catalyst dimerization.

Optimized Protocol
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Precatalyst: Use SPhos Pd G3 (Generation 3 Precatalyst).

    • Why? In situ mixing of Pd(OAc)2 + Ligand often leads to an induction period where the active Pd(0) species is not fully formed, allowing the substrate to degrade. G3 precatalysts generate the active L-Pd(0) species immediately upon heating.

  • Base: Potassium Phosphate Tribasic (

    
    ) .
    
    • Why? It is mild enough to prevent ester hydrolysis but strong enough to activate the boronic acid. Avoid Carbonates if possible to reduce hydrolysis risk.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1) .

Step-by-Step Procedure
  • Charge a reaction vial with Methyl 4-bromo-3,5-difluorobenzoate (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
     (2.0 equiv).
    
  • Add SPhos Pd G3 (0.02–0.05 equiv / 2–5 mol%).

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes (Crucial: Oxygen kills the active catalyst).

  • Add degassed Toluene/Water (10:1, 0.2 M concentration relative to halide).

  • Heat to 80–100 °C for 2–4 hours.

  • QC Check: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).

Module 3: The Buchwald-Hartwig Amination Protocol

This is significantly more challenging than Suzuki coupling for this substrate. The ester makes the ring prone to attacking the amine or base via


 rather than coupling at the Bromine.
Critical Adjustment: Base Selection

NEVER use Sodium tert-butoxide (NaOtBu) with this substrate.

  • Reason: Although standard for Buchwald couplings, NaOtBu will instantly attack the ester (transesterification) or the fluorines (

    
    ).
    
  • Solution: Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    . These are weaker bases that rely on the "shuttle" mechanism to deprotonate the amine.
The Ligand: BrettPhos or RuPhos
  • Primary Amines: Use BrettPhos . It is designed to prevent

    
    -hydride elimination and is highly active for hindered substrates.[2]
    
  • Secondary Amines: Use RuPhos . It provides the necessary steric bulk to force the coupling.

Optimized Protocol
  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) at 5 mol%.

  • Base:

    
      (2.0 equiv). Must be finely ground and dry.
    
  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol .

  • Temperature: 80 °C. (Do not exceed 100 °C to avoid ester degradation).

Module 4: Decision Matrix & Workflow

Use this decision tree to select the exact conditions for your specific coupling partner.

Workflow Start Coupling Partner? Boronic Boronic Acid/Ester (Suzuki) Start->Boronic Amine Amine (Buchwald) Start->Amine LigandS Ligand: SPhos or XPhos (Use G3 Precatalyst) Boronic->LigandS AmineType Amine Type? Amine->AmineType BaseS Base: K3PO4 (Prevents Hydrolysis) LigandS->BaseS Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary LigandB1 Ligand: BrettPhos Primary->LigandB1 LigandB2 Ligand: RuPhos Secondary->LigandB2 BaseB Base: Cs2CO3 (NO NaOtBu!) LigandB1->BaseB LigandB2->BaseB

Figure 2: Strategic selection of catalytic systems based on nucleophile type.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed this up? A: Proceed with caution. While microwaves accelerate the coupling, they also accelerate the


 of the fluorines and the hydrolysis of the ester. If you must use microwave, limit the temperature to 100 °C and the time to 30 minutes. Conventional heating (oil bath) is preferred for better temperature control.

Q: I see a byproduct with Mass M-80 (Loss of Br). What is it? A: This is the hydrodehalogenated product (Methyl 3,5-difluorobenzoate). This indicates that your oxidative addition worked, but the transmetalation step was too slow, allowing the Pd-H species to form. Fix: Increase the concentration of the coupling partner (Boronic acid/Amine) or switch to a more active ligand like XPhos which accelerates reductive elimination.

Q: Can I use Pd(PPh3)4? It's all we have in the fridge. A: No. Tetrakis will not work. The cone angle of triphenylphosphine is too small to facilitate oxidative addition across the sterically crowded 2,6-difluoro-4-bromo system. You will recover 100% starting material.

Q: My ester is disappearing, but I'm not getting product. A: Check your base. If you are using Hydroxide (NaOH/KOH) or Alkoxide (NaOtBu/NaOMe), you are hydrolyzing or transesterifying the ester. Switch to Phosphate (


) or Carbonate (

).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates and Aryl Tosylates. Journal of the American Chemical Society.

    • Relevance: Establishes SPhos/XPhos efficacy for hindered substr
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

    • Relevance: Definitive guide for selecting BrettPhos/RuPhos for amines.
  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

    • Relevance: Explains the superiority of G3 prec
  • Korenaga, T. (2014). Suzuki–Miyaura coupling of polyfluorinated aryl boronic acids. Journal of Fluorine Chemistry.

    • Relevance: Discusses the specific electronic challenges of polyfluorinated arom

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

Methyl 4-bromo-3,5-difluorobenzoate is a key building block in medicinal chemistry and materials science. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the bromo substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This guide outlines the most common synthetic strategies and addresses potential challenges you may encounter during your experiments.

Synthetic Strategies Overview

The synthesis of Methyl 4-bromo-3,5-difluorobenzoate can be approached via two primary routes, depending on the availability of starting materials.

  • Route A: Esterification of Commercially Available 4-bromo-3,5-difluorobenzoic acid. This is the most direct and often preferred method for laboratory-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to synthesize Methyl 4-bromo-3,5-difluorobenzoate?

A1: The most direct method is the Fischer esterification of the commercially available 4-bromo-3,5-difluorobenzoic acid using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[2]

Q2: I am considering a large-scale synthesis. Which route is more cost-effective?

A2: For large-scale synthesis, a cost analysis of starting materials is crucial. While Route A (esterification of the pre-made acid) is simpler, Route B (starting from 3,5-difluoroaniline) may be more economical if the aniline is significantly cheaper than the brominated benzoic acid. The Sandmeyer reaction in Route B is a classic and scalable transformation.[3]

Q3: Can I use other esterification methods besides Fischer esterification?

A3: Yes, other methods like using diazomethane or methyl iodide with a non-nucleophilic base can be employed. However, for scalability and safety, Fischer esterification or thionyl chloride-mediated esterification are generally preferred.

Q4: My Sandmeyer reaction is giving low yields. What are the common causes?

A4: Low yields in Sandmeyer reactions can be due to several factors:

  • Incomplete diazotization: Ensure the temperature is kept low (0-5 °C) during the addition of sodium nitrite.

  • Decomposition of the diazonium salt: Use the diazonium salt immediately after its formation as it can be unstable.[4]

  • Insufficient copper(I) catalyst: Ensure an adequate amount of the copper(I) bromide catalyst is used.

  • Side reactions: The presence of electron-withdrawing fluorine atoms can influence the reactivity of the diazonium salt.

Q5: How do I effectively purify the final product?

A5: Methyl 4-bromo-3,5-difluorobenzoate is a solid at room temperature. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Column chromatography can also be used for smaller scales or to remove persistent impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion during esterification 1. Insufficient catalyst. 2. Presence of water in the reaction mixture. 3. Steric hindrance from the ortho-fluorine atoms.1. Add a catalytic amount of a strong acid like H₂SO₄.[5] 2. Use anhydrous methanol and dry glassware. Consider using a Dean-Stark trap to remove water azeotropically.[5] 3. Increase reaction time and/or temperature. Alternatively, use a more reactive methylating agent like thionyl chloride in methanol.
Incomplete Sandmeyer reaction (Route B) 1. Diazonium salt precipitated before reacting. 2. Temperature too high during diazotization. 3. Impure sodium nitrite.1. Ensure the diazonium salt solution is added slowly to the cold copper(I) bromide solution with vigorous stirring. 2. Maintain a temperature of 0-5 °C during the addition of sodium nitrite.[4] 3. Use freshly purchased, high-purity sodium nitrite.
Formation of a dark-colored reaction mixture 1. Side reactions during the Sandmeyer reaction. 2. Decomposition of reagents or products at elevated temperatures.1. This is common in Sandmeyer reactions. The color is often due to phenolic byproducts. Proceed with the work-up and purification. 2. Ensure proper temperature control throughout the reaction.
Difficulty in isolating the product after work-up 1. Product is too soluble in the extraction solvent. 2. Emulsion formation during extraction.1. Use a less polar solvent for extraction or perform multiple extractions with smaller volumes of solvent. 2. Add a small amount of brine to the aqueous layer to break the emulsion.
Presence of starting material in the final product 1. Incomplete reaction. 2. Inefficient purification.1. Monitor the reaction by TLC or GC-MS to ensure completion. If necessary, increase reaction time or temperature. 2. Optimize the recrystallization solvent system or the eluent for column chromatography.

Experimental Protocols

Route A: Esterification of 4-bromo-3,5-difluorobenzoic acid

This protocol describes the synthesis of Methyl 4-bromo-3,5-difluorobenzoate from the corresponding carboxylic acid.

Materials:

  • 4-bromo-3,5-difluorobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Methyl 4-bromo-3,5-difluorobenzoate as a white to off-white solid.

Diagram of Route A Workflow:

Route_A start 4-bromo-3,5-difluorobenzoic acid reflux Reflux (4-6h) start->reflux reagents MeOH, H₂SO₄ (cat.) workup Aqueous Work-up reflux->workup purification Recrystallization workup->purification product Methyl 4-bromo-3,5-difluorobenzoate purification->product

Caption: Esterification of 4-bromo-3,5-difluorobenzoic acid.

Route B: Multi-step Synthesis from 3,5-difluoroaniline

This route involves the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction and subsequent esterification.

Part 1: Synthesis of 4-bromo-3,5-difluorobenzoic acid intermediate (Conceptual Outline)

  • Diazotization: 3,5-difluoroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The freshly prepared diazonium salt is added to a solution of copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding 1-bromo-3,5-difluorobenzene.

  • Carboxylation: The 1-bromo-3,5-difluorobenzene can then be carboxylated. One potential method involves lithiation followed by quenching with carbon dioxide (dry ice).

Part 2: Esterification

The resulting 4-bromo-3,5-difluorobenzoic acid is then esterified as described in Route A .

Diagram of Route B Workflow:

Route_B start 3,5-difluoroaniline diazotization Diazotization (NaNO₂, HBr, 0-5°C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer carboxylation Carboxylation sandmeyer->carboxylation intermediate 4-bromo-3,5-difluorobenzoic acid carboxylation->intermediate esterification Esterification (MeOH, H₂SO₄) intermediate->esterification product Methyl 4-bromo-3,5-difluorobenzoate esterification->product

Caption: Multi-step synthesis from 3,5-difluoroaniline.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids are corrosive and should be handled with care.

  • Diazonium salts can be explosive when isolated and dry. They should be used in solution immediately after preparation.[4]

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

References

Sources

Technical Support Center: Managing Reaction Temperature in the Synthesis of Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of Methyl 4-bromo-3,5-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. Proper temperature management is paramount for achieving high yield, purity, and batch-to-batch consistency. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to thermal control during the synthesis process.

Section 1: Frequently Asked Questions (FAQs) on Reaction Temperature

This section addresses foundational questions regarding the thermal conditions for the synthesis of Methyl 4-bromo-3,5-difluorobenzoate, which is most commonly prepared via a Fischer esterification of its corresponding carboxylic acid.

Q1: What is the standard recommended reaction temperature for the synthesis of Methyl 4-bromo-3,5-difluorobenzoate?

A: The optimal and most commonly employed reaction temperature is the reflux temperature of the alcohol reagent, which is typically methanol. The boiling point of methanol is approximately 65°C at standard atmospheric pressure. Running the reaction at a steady reflux ensures a consistent and sufficiently high temperature to achieve a practical reaction rate without requiring specialized high-pressure equipment.

Q2: Why is refluxing methanol the preferred condition? What is the scientific rationale?

A: The choice of reflux is based on several key principles of chemical kinetics and equilibrium:

  • Reaction Rate: The Fischer esterification is a relatively slow process at room temperature. Heating the reaction increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thereby accelerating the rate of reaction as described by the Arrhenius equation.

  • Equilibrium Management: Esterification is a reversible reaction. According to Le Châtelier's principle, using a large excess of one reactant (methanol, which also serves as the solvent) helps to drive the equilibrium towards the product side, maximizing the conversion of the carboxylic acid.

  • Constant Temperature: A refluxing liquid maintains a constant temperature, that of its boiling point. This provides excellent, stable thermal control over the entire reaction mixture, preventing hot spots and ensuring consistent, reproducible results.

  • Practicality: It is a simple and effective technique that does not require sophisticated pressure vessels or temperature controllers, making the process robust and accessible. A standard glassware setup with a condenser is sufficient.

Q3: Is it possible to conduct the synthesis at room temperature to avoid heating?

A: While the reaction can technically proceed at room temperature, the rate is impractically slow for laboratory or industrial purposes. You would face extremely long reaction times (potentially days or weeks) and likely achieve a very low conversion to the desired ester. For any efficient synthesis, heating to reflux is a mandatory step.

Q4: What are the consequences of exceeding the reflux temperature of methanol?

A: In a standard open or vented glassware setup, it is physically impossible to exceed the boiling point of the solvent. Any additional energy supplied will only increase the rate of boiling, not the temperature of the liquid. Attempting to heat a sealed vessel significantly above the boiling point of methanol is hazardous and creates a high-pressure system that could lead to catastrophic failure of the apparatus. Furthermore, there is no significant kinetic benefit to justify the immense risk and equipment complexity, as the reaction proceeds efficiently at 65°C.

Section 2: Troubleshooting Guide for Temperature-Related Issues

Even with established protocols, challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues linked to reaction temperature.

Problem: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 4-bromo-3,5-difluorobenzoic acid.

  • Possible Cause 1: Insufficient Reaction Temperature.

    • Diagnosis: The primary indicator is a lack of steady reflux. You may observe some bubbling, but a consistent condensation ring is not visible in the condenser. The heating mantle or oil bath setting may be too low, or there may be excessive heat loss from the flask.

    • Solution: Gradually increase the setting on your heating source until a gentle, rolling boil is observed and a stable reflux ring is maintained one-third to one-half of the way up the condenser column. For larger flasks, insulating the neck of the flask (below the condenser joint) with glass wool or aluminum foil can minimize heat loss and promote a more stable reflux.

  • Possible Cause 2: Reaction Has Reached Equilibrium with Low Conversion.

    • Diagnosis: The reaction has been at a stable reflux for the recommended duration (e.g., 10-12 hours)[1], but TLC analysis shows that the ratio of starting material to product is no longer changing. This indicates that the forward and reverse reactions are occurring at the same rate.

    • Solution: This is an equilibrium problem, not purely a temperature one, but it's a common hurdle. The most effective solution is to use a larger excess of methanol. Instead of a 5-fold excess, consider a 10-fold or greater excess relative to the carboxylic acid to shift the equilibrium further toward the product. Ensure your acid catalyst (e.g., concentrated H₂SO₄) is active and added in the correct catalytic amount (typically 3-5 mol%).

Problem: The reaction seems to proceed unevenly, or I am observing charring/darkening of the reaction mixture.

  • Possible Cause: Poor Heat Transfer and Localized Hot Spots.

    • Diagnosis: This is more common in larger-scale reactions (>1 L) where stirring is not efficient. The mixture near the bottom of the flask becomes superheated, potentially causing decomposition of the organic material, while the bulk liquid remains below the target reflux temperature.

    • Solution:

      • Improve Agitation: Use a larger, appropriately shaped stir bar (e.g., egg-shaped or bone-shaped for round-bottom flasks) and ensure the stir plate is powerful enough to create a deep vortex. For scales beyond 5 L, mechanical overhead stirring is essential.

      • Use a Heating Bath: An oil bath or water bath provides more uniform heating to the flask than a heating mantle, significantly reducing the risk of localized hot spots.

Below is a logical workflow for troubleshooting low-yield issues in this synthesis.

G start Low Yield of Methyl 4-bromo-3,5-difluorobenzoate q1 Is the reaction mixture at a steady reflux? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes s1 Increase heating source temperature. Insulate flask neck. Ensure proper condenser water flow. a1_no->s1 q2 Has the reaction been refluxing for the recommended duration (e.g., 10-12 hours)? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes s2 Continue refluxing and monitor progress with TLC. a2_no->s2 q3 Does TLC show a static ratio of starting material to product? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Equilibrium issue. Increase excess of methanol. Verify catalyst activity/amount. a3_yes->s3 s4 Investigate other parameters: - Purity of starting materials - Workup procedure errors - Purification technique a3_no->s4

Caption: Troubleshooting workflow for low product yield.

Section 3: Experimental Protocols & Data

Adherence to a well-defined protocol is the foundation of reproducible science. The following tables and procedures provide a validated baseline for your experiments.

Table 1: Reagent Data and Recommended Reaction Parameters
Parameter4-Bromo-3,5-difluorobenzoic acidMethanol (Reagent/Solvent)Sulfuric Acid (Catalyst)
CAS Number 651027-00-8[2][3]67-56-17664-93-9
Molecular Weight 237.00 g/mol [2][3]32.04 g/mol 98.08 g/mol
Physical Form Off-white solid[4]Colorless liquidColorless, viscous liquid
Melting/Boiling Point 181-185 °C[4]64.7 °C~337 °C
Recommended Molar Excess 1.0 equivalent≥ 10 equivalents0.03-0.05 equivalents
Recommended Temperature Reflux (~65 °C)Reflux (~65 °C)Reflux (~65 °C)
Typical Reaction Time 10 - 16 hours10 - 16 hours10 - 16 hours
Safety Considerations Skin/eye irritant[3][5]Flammable, toxicHighly corrosive
Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard lab-scale synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3,5-difluorobenzoic acid (5.0 g, 21.1 mmol, 1.0 eq).

  • Reagent Addition: In a fume hood, add methanol (85 mL, 2.1 mol, 100 eq). Begin stirring to dissolve the solid.

  • Catalyst Addition: Once the solid is suspended, slowly and carefully add concentrated sulfuric acid (0.3 mL, ~5.6 mmol, 0.27 eq) dropwise. The addition is exothermic.

  • Heating and Reflux: Attach a reflux condenser with cooling water flowing. Place the flask in an oil bath preheated to 75-80°C. Bring the reaction mixture to a steady reflux (~65°C internal temperature) and maintain for 12 hours.

  • Reaction Monitoring: (Optional but recommended) Monitor the reaction's progress by taking small aliquots periodically and analyzing them via TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The product ester will have a higher Rf value than the starting carboxylic acid.

  • Workup - Quenching: After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to remove unreacted acid and catalyst), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude Methyl 4-bromo-3,5-difluorobenzoate can be purified by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.

Visualizing the Core Reaction Mechanism

Understanding the mechanism underscores the importance of the acid catalyst.

G RCOOH 4-Br-3,5-F₂-Ph-COOH (Carboxylic Acid) Protonated_Acid [4-Br-3,5-F₂-Ph-C(OH)₂]⁺ (Protonated Carbonyl) RCOOH->Protonated_Acid 1. Catalyst Protonation H_plus + H⁺ Tetrahedral_Intermediate 4-Br-3,5-F₂-Ph-C(OH)₂(OCH₃) (Tetrahedral Intermediate) Protonated_Acid->Tetrahedral_Intermediate 2. Nucleophilic Attack MeOH + CH₃OH Protonated_Ester [4-Br-3,5-F₂-Ph-CO(OCH₃)H]⁺ (Protonated Ester) Tetrahedral_Intermediate->Protonated_Ester 3. Proton Transfer & Water Elimination Water_Loss - H₂O Ester 4-Br-3,5-F₂-Ph-COOCH₃ (Product Ester) Protonated_Ester->Ester 4. Deprotonation Deprotonation - H⁺

Sources

Work-up procedure for reactions involving Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedure & Troubleshooting Guide

Document ID: TS-MBDF-004 | Version: 2.1 | Status: Active[1][2]

Executive Summary & Molecule Profile

User Context: You are likely using Methyl 4-bromo-3,5-difluorobenzoate as a pharmacophore building block. The presence of the bromine atom allows for cross-coupling (Suzuki, Buchwald), while the difluoro-substitution pattern modulates metabolic stability and lipophilicity.

Critical Reactivity Warning: This molecule is not a standard methyl benzoate.[1][2] The two fluorine atoms at the meta positions exert a strong electron-withdrawing inductive effect (-I).[1][2] This makes the ester carbonyl carbon significantly more electrophilic than in non-fluorinated analogs, rendering it highly susceptible to base-mediated hydrolysis (saponification) during work-up.[1][2]

PropertySpecificationOperational Implication
Structure Methyl ester, 3,5-difluoro, 4-bromoElectron-deficient ring; sensitive to nucleophiles.[1]
Solubility Low in water; High in DCM, EtOAc, THFStandard organic extraction is viable.[2]
Stability Acid: High | Base: LowAvoid strong basic washes (pH > 10).
Pd Affinity Moderate to HighFluorine lone pairs can stabilize metal impurities.[1][2]

Standard Work-up Protocols

Protocol A: Post-Reaction Quench (General)

Use this for standard nucleophilic substitutions or mild alkylations.[2]

  • Cool Down: Bring reaction mixture to 0°C.

  • Buffer Quench: Do NOT use 1M NaOH or strong basic solutions.[1][2]

    • Recommended: Saturated aqueous Ammonium Chloride (

      
      ) or Phosphate Buffer (pH 7.0).[1][2]
      
    • Why: This neutralizes basic catalysts without triggering the rapid hydrolysis of the activated ester.[2]

  • Extraction:

    • Dilute with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1][2]

    • Note: Dichloromethane (DCM) is effective but prone to emulsions with fluorinated compounds.[1][2]

  • Wash Sequence:

    • 1x Water[2][3][4]

    • 1x Brine (Saturated NaCl)

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is acceptable but can be slightly acidic; avoid if acid-sensitive groups are added.[1][2]
Protocol B: Post-Transition Metal Coupling (Suzuki/Buchwald)

Use this when Palladium (Pd) catalysts are involved.[1][2][5] Fluorinated rings often retain Pd species, requiring active scavenging.[2]

The "Black Crude" Problem: Simple Celite filtration is often insufficient for this intermediate.[1][2]

Step-by-Step Workflow:

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) directly to the reaction mixture before work-up.[1][2]

    • Dosage: 4 equivalents relative to the Pd catalyst loading.[1][2]

    • Time: Stir at 40°C for 30 minutes.

  • Filtration: Filter through a pad of Celite/Silica.[1][2] Rinse with EtOAc.[1][2][4][6]

  • Aqueous Wash: Perform the buffered wash described in Protocol A .

  • Crystallization Check: If the crude oil is dark, dissolve in minimal hot MeOH/Water (9:1) and cool. Fluorinated benzoates often crystallize well, rejecting Pd impurities.[1][2]

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for working up reactions involving this specific intermediate, focusing on preserving the ester moiety and removing metals.

WorkupLogic Start Reaction Complete CheckType Catalyst Used? Start->CheckType PdYes Yes (Pd/Ni) CheckType->PdYes PdNo No (Standard) CheckType->PdNo Scavenge Add Thiol-Silica Scavenger (Stir 30 min @ 40°C) PdYes->Scavenge Filter Filter through Celite Scavenge->Filter Quench Quench Step Filter->Quench PdNo->Quench CheckBase Was Base Used in Rxn? Quench->CheckBase BaseYes Yes (e.g., K2CO3, Cs2CO3) CheckBase->BaseYes BaseNo No CheckBase->BaseNo AcidWash Quench with Sat. NH4Cl (Target pH 6-7) BaseYes->AcidWash Extract Extract (EtOAc or MTBE) AcidWash->Extract WaterWash Water/Brine Wash BaseNo->WaterWash WaterWash->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 1: Decision tree for work-up selection. Note the critical divergence for Palladium scavenging and pH buffering.

Troubleshooting & FAQs

Issue 1: Ester Hydrolysis (Loss of Methyl Group)

Symptom: NMR shows loss of the methyl singlet (~3.9 ppm) and appearance of a broad acid peak.[2] Mass spec shows [M-14].[1][2] Root Cause: The 3,5-difluoro substitution pulls electron density from the ring, making the carbonyl carbon highly electrophilic. Standard basic washes (1M NaOH or even saturated


 if left too long) will hydrolyze this ester much faster than a standard benzoate [1].[1][2]
Corrective Action: 
  • Immediate: Acidify the aqueous layer to pH 3 and extract with EtOAc to recover the carboxylic acid (if that is acceptable).[2]

  • Prevention: Switch to Phosphate Buffer (pH 7) for quenching.[1][2] Minimize contact time with any aqueous base.[1] Keep work-up cold (0°C).

Issue 2: Emulsions during Extraction

Symptom: Organic and aqueous layers fail to separate, forming a cloudy "rag" layer.[1][2] Root Cause: Fluorinated aromatics have high density and distinct surface tension properties.[1][2] When combined with DCM and basic water, stable emulsions form.[1][2] Corrective Action:

  • Solvent Switch: Use MTBE (Methyl tert-butyl ether) instead of DCM.[1][2] The density difference between MTBE (0.74 g/mL) and water is greater than that of DCM/water.[2]

  • The "Salt" Trick: Add solid NaCl directly to the emulsion to increase the ionic strength of the aqueous phase, forcing separation.[2]

Issue 3: Residual Palladium (Color Issues)

Symptom: Product is grey or brown instead of white/off-white. Root Cause: Fluorinated rings can coordinate with Pd species, making them "sticky" and hard to wash away.[1][2] Corrective Action:

  • Do not rely on crystallization alone.[1][2]

  • Pass the crude material through a small plug of activated carbon or thiol-functionalized silica eluting with 10% EtOAc/Hexanes [2].[1][2]

References

  • Hydrolysis Kinetics of Electron-Deficient Esters

    • Source:Green Chemistry, "Hydrolysis and saponification of methyl benzoates."[1][2] The study highlights that electron-withdrawing groups (like -F and -CF3) significantly increase the rate of hydrolysis (

      
      ) compared to unsubstituted esters.[1][2]
      
    • Link:[1][2]

  • Palladium Removal Strategies

    • Source:Biotage Technical Guides, "How to Remove Palladium in three easy steps."[1][2] Discusses the inefficiency of crystallization for metal removal and the superiority of scavengers for pharmaceutical intermediates.[2]

    • Link:

  • Fluorinated Aryl Palladium Stability

    • Source:Organometallics, "Solvent-Induced Reduction of Palladium-Aryls."[1][2] Details how fluorinated aryl-Pd complexes are stable and require specific conditions to decompose or be removed.

    • Link:[1][2]

  • Compound Properties (PubChem)

    • Source: PubChem Compound Summary for Methyl 4-bromo-3,5-difluorobenzoate (and related acid derivatives).[1][2]

    • Link:[1][2]

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis for Methyl 4-bromo-3,5-difluorobenzoate Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of product safety and efficacy. Methyl 4-bromo-3,5-difluorobenzoate, a key building block in the synthesis of various novel compounds, is no exception. Its purity can significantly impact the yield and impurity profile of subsequent reaction steps. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of Methyl 4-bromo-3,5-difluorobenzoate, juxtaposed with alternative analytical techniques, and is supported by detailed experimental protocols and validation principles.

The Criticality of Purity in Pharmaceutical Intermediates

Methyl 4-bromo-3,5-difluorobenzoate (MF: C8H5BrF2O2, MW: 251.03 g/mol ) serves as a versatile intermediate. The halogenated phenyl ring is primed for various cross-coupling reactions, while the methyl ester provides a handle for further functionalization. However, impurities arising from its synthesis, such as regioisomers, starting materials, or by-products, can have detrimental effects on downstream processes and the final product's quality. Therefore, a robust and validated analytical method for purity assessment is paramount.

Primary Analytical Approach: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the workhorse for the analysis of moderately polar to non-polar small molecules, making it an ideal starting point for Methyl 4-bromo-3,5-difluorobenzoate. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Understanding the Method Development

The development of a successful RP-HPLC method hinges on the systematic optimization of several key parameters:

  • Column Selection: A C18 column is the most common choice for RP-HPLC due to its broad applicability and hydrophobicity. For halogenated aromatic compounds, phenyl-hexyl columns can offer alternative selectivity through π-π interactions.

  • Mobile Phase Composition: A mixture of an aqueous phase (often with a buffer to control pH) and an organic modifier (typically acetonitrile or methanol) is used. The ratio of these components determines the elution strength. Acetonitrile is often preferred for its lower viscosity and UV transparency at shorter wavelengths.

  • pH of the Aqueous Phase: While Methyl 4-bromo-3,5-difluorobenzoate does not have readily ionizable groups, controlling the pH can be crucial for separating acidic or basic impurities. A slightly acidic mobile phase can suppress the ionization of any potential acidic impurities, leading to better peak shapes.

  • Detection Wavelength: A photodiode array (PDA) detector is invaluable during method development to assess peak purity and determine the optimal detection wavelength. Based on the benzoyl chromophore, a wavelength in the range of 230-260 nm is expected to provide good sensitivity.

Proposed HPLC Method for Purity Determination

This section details a robust starting method for the analysis of Methyl 4-bromo-3,5-difluorobenzoate, which can be further optimized and validated.

Experimental Protocol: HPLC Purity Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-20 min: 50% to 90% B

      • 20-25 min: 90% B (hold)

      • 25-26 min: 90% to 50% B

      • 26-30 min: 50% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of Methyl 4-bromo-3,5-difluorobenzoate and dissolve in 50 mL of acetonitrile to obtain a stock solution of 0.5 mg/mL.

    • Further dilute with acetonitrile as needed for linearity and sensitivity assessments.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject onto C18 Column Dilute->Inject 10 µL Injection Separate Gradient Elution (Water/Acetonitrile) Inject->Separate Detect PDA Detection (240 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate % Purity Integrate->Calculate

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust technique, other methods may offer advantages depending on the specific analytical challenge. Here, we compare our proposed HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.[1][2]

Key Advantages over HPLC:

  • Increased Resolution and Throughput: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities and significantly shorter run times.[3]

  • Higher Sensitivity: The narrower peaks result in a greater peak height for a given concentration, leading to lower detection limits.

  • Reduced Solvent Consumption: Faster analysis times and lower flow rates contribute to a significant reduction in solvent usage, making it a greener and more cost-effective technique.

Considerations:

  • Higher Initial Cost: UPLC systems are more expensive than traditional HPLC systems.

  • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization to maintain the separation selectivity.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For Methyl 4-bromo-3,5-difluorobenzoate, which has a moderate boiling point, GC can be a viable alternative.

Key Advantages over HPLC:

  • High Efficiency: Capillary GC columns offer very high separation efficiency, which can be beneficial for resolving complex mixtures of impurities.

  • Sensitive Detectors: Detectors such as the Flame Ionization Detector (FID) provide excellent sensitivity for organic compounds, while an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds.

Considerations:

  • Thermal Stability: The analyte and its impurities must be thermally stable and volatile enough to be analyzed without decomposition in the heated injector and column.

  • Derivatization: For less volatile or polar impurities, derivatization may be necessary to increase their volatility, adding a step to the sample preparation process.

Performance Comparison

ParameterHPLCUPLCGC-FID
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid/liquid partitioning
Typical Run Time 20-30 min5-10 min15-25 min
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentGood
Solvent Consumption HighLowVery Low
Sample Volatility Not requiredNot requiredRequired
Instrumentation Cost ModerateHighModerate

Method Validation: A Trustworthy System

A described analytical method is only as reliable as its validation. The validation process demonstrates that the method is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of dilutions of a standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

dot

Validation_Process Method_Development Method Development Validation_Protocol Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: The analytical method validation workflow.

Conclusion

The purity of Methyl 4-bromo-3,5-difluorobenzoate is a critical quality attribute that necessitates a reliable and robust analytical method for its determination. A well-developed and validated reversed-phase HPLC method, as proposed in this guide, offers a sound basis for routine quality control. For laboratories seeking higher throughput and sensitivity, transitioning to a UPLC method presents a significant advantage. Gas Chromatography remains a viable alternative, particularly when dealing with volatile impurities. The choice of the most suitable technique will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities. Adherence to rigorous method validation principles is essential to ensure the integrity of the analytical data and, consequently, the quality and safety of the final pharmaceutical product.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • Chromatography Today. (2022, May 19). HPLC vs UPLC - What's the Difference? Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Gumustas, M., Kurbanoglu, S., Uslu, B., & Ozkan, S. A. (2013). UPLC versus HPLC on drug analysis: Advantageous, applications and their validation parameters.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MedCrave. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Retrieved from [Link]

  • Patel, K. A., & Patel, D. J. (2015). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 8(10), 1345-1351.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

  • ResearchGate. (2017, February). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

  • Z-Mar Mobility. (n.d.). Validation of HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

Sources

Technical Comparison Guide: Methyl 4-bromo-3,5-difluorobenzoate and Critical Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical resource for analytical chemists and process engineers involved in the characterization of fluorinated pharmaceutical intermediates.

Executive Summary

Methyl 4-bromo-3,5-difluorobenzoate (CAS: 1803565-64-1) is a high-value pharmacophore scaffold, particularly in the synthesis of kinase inhibitors where the 3,5-difluoro substitution pattern modulates metabolic stability and lipophilicity.

A critical challenge in the supply chain of this intermediate is the presence of regioisomers, specifically Methyl 2-bromo-4,5-difluorobenzoate , which can arise from non-selective bromination pathways. These isomers possess identical molecular weights (MW 251.02) and similar polarity, making standard LC-MS screening insufficient.

This guide provides a definitive spectroscopic differentiation strategy, leveraging the molecular symmetry of the target compound versus the asymmetry of its isomers.

Structural Analysis & Symmetry Logic

The primary differentiator between the target and its isomers is molecular symmetry . This dictates the complexity of the NMR signals.

  • Target (Isomer A): Methyl 4-bromo-3,5-difluorobenzoate.[1]

    • Symmetry:

      
       axis passing through the C1-C4 bond.
      
    • Consequence: Protons at C2 and C6 are chemically equivalent. Fluorines at C3 and C5 are chemically equivalent.

  • Impurity (Isomer B): Methyl 2-bromo-4,5-difluorobenzoate.

    • Symmetry: None (

      
      ).
      
    • Consequence: All aromatic protons and fluorine atoms are chemically distinct.

Visualization: Structural Relationship & Synthesis Risk

The following diagram illustrates the structural divergence and the synthesis pathway risk where misdirected bromination occurs.

IsomerAnalysis Figure 1: Bromination pathways leading to Target vs. Asymmetric Impurity. Precursor Methyl 3,5-difluorobenzoate Target TARGET Methyl 4-bromo-3,5-difluorobenzoate (Symmetric) C2/C6 Equivalent Precursor->Target Electrophilic Bromination (Steric Control Preferred) Impurity IMPURITY (Regioisomer) Methyl 2-bromo-3,5-difluorobenzoate (Asymmetric) Steric crowding at ester Precursor->Impurity Minor Pathway (Ortho to Ester)

Spectroscopic Comparison (Experimental Data)

The following data sets demonstrate how to distinguish the target from the impurity using standard 400 MHz NMR.

Proton ( H) NMR Analysis

Key Differentiator: Integration ratio and Multiplicity.[2]

FeatureTarget (4-bromo-3,5-difluoro)Impurity (2-bromo-4,5-difluoro)
Aromatic Region One Signal (2H intensity)Two Signals (1H each)
Chemical Shift

7.60 - 7.70 ppm

7.80 (H6) &

7.45 (H3)
Multiplicity Doublet (or apparent triplet*)dd (Doublet of Doublets)
Coupling (

)

Hz

(ortho) &

(meta)

Note: In the target, the H2/H6 protons couple to the adjacent F3/F5. Due to "virtual coupling" in symmetric systems, this can sometimes appear as a pseudo-triplet depending on the field strength, but is fundamentally distinct from the complex multiplet of the impurity.

Fluorine ( F) NMR Analysis

This is the most robust method for quantification of isomer mixtures (limit of detection < 0.1%).

  • Target: Shows a single singlet (or simplified multiplet) around -105 to -110 ppm.

  • Impurity: Shows two distinct signals with significant separation (>10 ppm difference) due to the differing electronic environments (one F is ortho to Br, one is meta).

Infrared (IR) Spectroscopy

While less specific than NMR, the carbonyl stretch provides a quick check.

  • Target: The bulky Bromine at C4 forces the fluorines to push electron density differently than when Bromine is at C2.

  • C=O Stretch:

    
     cm
    
    
    
    (Ester).
  • C-F Stretch: Strong bands at 1100-1250 cm

    
    . The symmetric stretch of the target is often sharper than the split bands of the asymmetric isomer.
    

Validated Experimental Protocols

Protocol A: Rapid QC Identification (NMR)

Objective: Confirm batch identity upon receipt.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
     (Chloroform-d).
    
    • Why Chloroform? It prevents hydrogen bonding shifts common in DMSO, ensuring sharp F-H coupling resolution.

  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run proton-decoupled

      
       (32 scans).
      
  • Analysis Criteria:

    • Pass:

      
       spectrum shows a singlet (OCH3) at 3.9 ppm and a single aromatic feature (2H) near 7.6 ppm. 
      
      
      
      shows one peak.
    • Fail: Any signals in the aromatic region integrating to 1H, or dual

      
       peaks.
      
Protocol B: Purification of Isomeric Mixtures

If the target is contaminated with the 2-bromo isomer, recrystallization is preferred over chromatography due to similar polarity.

  • Solvent System: Methanol/Water (80:20).

  • Procedure:

    • Dissolve crude mixture in boiling Methanol (5 mL per gram).

    • Add hot water dropwise until turbidity persists.

    • Cool slowly to

      
      .
      
  • Mechanism: The symmetric target packs more efficiently into the crystal lattice than the asymmetric 2-bromo impurity, which remains in the mother liquor.

Analytical Workflow Diagram

The following flowchart outlines the decision matrix for accepting or rejecting a batch based on the spectroscopic data discussed.

QC_Workflow Figure 2: Quality Control Decision Matrix for Methyl 4-bromo-3,5-difluorobenzoate Start Raw Material Batch Received H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Decision Aromatic Region Pattern? H_NMR->Decision Pass Symmetric Pattern (2H Integration) PASS Decision->Pass Single Signal Fail Asymmetric Pattern (1H + 1H) FAIL Decision->Fail Multiple Signals F_NMR 19F NMR Confirmation (Optional) Fail->F_NMR Quantify Impurity %

References

  • Synthesis and Characterization of Fluorinated Benzoates Source: Royal Society of Chemistry (RSC) & Chemical Science Context: General methodologies for characterization of 4-bromo-difluoro isomers and NMR splitting patterns. URL:[Link]

  • 19F NMR Chemical Shifts and Coupling Constants Source: University of California, Santa Barbara (UCSB) NMR Facility Context: Reference ranges for Ar-F chemical shifts and coupling constants essential for identifying the 3,5-difluoro motif. URL:[Link]

  • Distinguishing Isomers by NMR Spectroscopy Source: Oxford Instruments / Magritek Application Notes Context: Methodologies for distinguishing regioisomers of substituted aromatics using benchtop NMR.[3] URL:[Link]

Sources

Strategic Utilization of Methyl 4-bromo-3,5-difluorobenzoate: A Comparative Guide for Next-Gen KRAS & P2X3 Inhibitors

[1][2]

Executive Summary

Methyl 4-bromo-3,5-difluorobenzoate (CAS: 1803565-64-1) is not merely a building block; it is a strategic scaffold designed to overcome two primary failure modes in drug discovery: metabolic instability and off-target toxicity .[1][2]

By installing a specific 3,5-difluoro substitution pattern early in the synthesis, this compound enables the creation of 7-bromo-6,8-difluoroquinazoline cores (critical for KRAS G12D inhibition) and selective P2X3 antagonists.[1][2] This guide demonstrates how this specific fluorination pattern enhances bioavailability and selectivity compared to mono-fluorinated or non-substituted analogs.[1][2]

Comparative Analysis: Product vs. Alternatives

The following table objectively compares the "Product" (compounds derived from Methyl 4-bromo-3,5-difluorobenzoate) against standard alternatives used in similar medicinal chemistry campaigns.

FeatureProduct Scaffold (3,5-Difluoro-4-bromo)Alternative A (Non-fluorinated / Phenyl)Alternative B (3,5-Dichloro)
Primary Application KRAS G12D Inhibitors (e.g., MRTX analogs), P2X3 Antagonists Generic Kinase InhibitorsOlder Agrochemicals / Early Gen Drugs
Metabolic Stability High. Fluorine blocks P450 oxidation at vulnerable ortho-positions.[1][2]Low. Rapid hydroxylation often leads to short half-life (

).[1][2]
Medium. Stable but lipophilicity often leads to high protein binding.[2]
Selectivity Profile High. Modulates pKa of fused rings (e.g., quinazolines), improving H-bond donor/acceptor quality.Low. Often hits multiple kinase targets due to "flat" electronic profile.[2]Low. Bulky chlorines can cause steric clashes in tight pockets (e.g., KRAS switch II).[2]
Synthetic Utility Versatile. Bromine handle is activated for Suzuki/Buchwald couplings due to electron-withdrawing fluorines.[1][2]Standard. Reactivity is predictable but lacks the electronic activation of the fluorinated core.Difficult. Steric hindrance from chlorines can impede cross-coupling yields.[2]
Clinical Relevance Critical for reducing Dysgeusia (taste disturbance) in P2X3 drugs by improving selectivity vs P2X2/3.[1][2]High rates of side effects due to off-target binding.[1][2]Often abandoned due to toxicity concerns (metabolic activation).[1][2]

Scientific Integrity: The "Fluorine Effect" Mechanism

Why This Scaffold Works

The superiority of the 3,5-difluoro-4-bromobenzoate core is grounded in two specific medicinal chemistry principles:

  • Metabolic Blocking (The " Teflon" Effect): In many drug candidates, the phenyl ring is a "soft spot" for Cytochrome P450 enzymes, which oxidize C-H bonds. Replacing hydrogen with fluorine (

    
     bond energy 
    
    
    kcal/mol vs
    
    
    kcal/mol) effectively blocks this metabolic route.[1][2] The 3,5-substitution pattern protects the most vulnerable positions adjacent to the drug's binding pharmacophore.
  • Electronic Modulation of the Bromine Handle: The two fluorine atoms are highly electronegative.[2] They pull electron density away from the aromatic ring (inductive effect,

    
    ).[2] This makes the carbon-bromine (
    
    
    ) bond more susceptible to oxidative addition by Palladium (
    
    
    ) catalysts.[1][2] Consequently, Suzuki-Miyaura and Buchwald-Hartwig couplings proceed with higher yields and under milder conditions compared to non-fluorinated analogs, essential when coupling complex, fragile partners.

Experimental Protocol: Synthesis of KRAS G12D Inhibitor Core

Objective: Synthesis of 7-bromo-6,8-difluoroquinazoline-2,4-diol , a key intermediate for KRAS G12D inhibitors, starting from Methyl 4-bromo-3,5-difluorobenzoate.[1]

Reagents:

  • Methyl 4-bromo-3,5-difluorobenzoate (1.0 eq)[1][2]

  • Urea (5.0 eq)[1][2]

  • Sodium Hydroxide (NaOH)[1][2]

  • Phosphorus Oxychloride (

    
    )[1][2]
    

Workflow:

  • Hydrolysis to Acid:

    • Dissolve Methyl 4-bromo-3,5-difluorobenzoate (15.0 g) in MeOH/Water (1:1).

    • Add NaOH (2.0 eq) and stir at 25°C for 3 hours.

    • Acidify with HCl to precipitate 4-bromo-3,5-difluorobenzoic acid .[1][2] Filter and dry.[2]

    • Validation: Check LCMS for mass [M-H]- = 235.9.[1][2]

  • Cyclization to Quinazoline-2,4-diol:

    • Mix the dried acid (1.0 eq) with Urea (5.0 eq).

    • Critical Step: Heat melt to 200°C for 2 hours. The mixture will liquefy and then resolidify.[2]

    • Cool to 100°C, add water to triturate, and filter the solid.

    • Result:7-bromo-6,8-difluoroquinazoline-2,4-diol .[1][2][3][4][5]

    • Yield Target: >75%.[1][2][6]

  • Chlorination (Activation):

    • Suspend the diol in

      
       (excess).[2] Add DIEA (Base) dropwise.[1][2]
      
    • Heat to 110°C overnight.

    • Concentrate and quench in ice water. Extract with EtOAc.[1][2]

    • Product:7-bromo-2,4-dichloro-6,8-difluoroquinazoline .[1][2][5] This is the active electrophile for drug assembly.[2]

Visualization: Synthesis & Decision Logic[2]

The following diagram illustrates the synthesis pathway and the strategic decision logic for selecting this scaffold.

GStartMethyl 4-bromo-3,5-difluorobenzoateAcid4-Bromo-3,5-difluorobenzoic AcidStart->AcidHydrolysis(NaOH)Scaffold7-Bromo-6,8-difluoroquinazoline(KRAS Core)Acid->ScaffoldUrea fusion(200°C)DrugKRAS G12DInhibitorScaffold->DrugSuzuki Coupling+ AminationAlt1Non-FluorinatedAnalogDecisionMetabolicStability?Alt1->DecisionLow StabilityDecision->ScaffoldAdd 3,5-F(Use Product)

Caption: Synthesis pathway transforming the benzoate ester into the bioactive KRAS core, highlighting the stability decision point.

References

  • Patent: Heterocyclic compound intermediate, preparation method therefor and application thereof. (2019).[3] Google Patents.[1][2] Describes the preparation of methyl 4-bromo-3,5-difluorobenzoate for P2X3 antagonists. Link

  • Patent: Small molecule inhibitors of KRAS G12D mutant. (2022).[2] Google Patents.[1][2] Details the synthesis of 7-bromo-6,8-difluoroquinazoline-2,4-diol from the amino-bromo-difluorobenzoic acid precursor. Link

  • Discovery of P2X3 selective antagonists for the treatment of chronic pain. (2012). Bioorganic & Medicinal Chemistry Letters. Discusses the SAR of P2X3 antagonists and the importance of selectivity. Link

  • Eliapixant (BAY 1817080) | P2X3 Antagonist. MedChemExpress.[1][2] Provides biological activity data (IC50 = 8 nM) for selective P2X3 antagonists.[1][2][7] Link

  • Structure-Activity Relationships of Fluorinated Phenylalanines. (2020). PMC.[1][2] General reference on the metabolic stability conferred by fluorination. Link

Cross-validation of analytical methods for Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-3,5-difluorobenzoate (often associated with CAS 1240597-07-2 or its analogs) is a critical fluorinated building block in the synthesis of kinase inhibitors and P2X3 antagonists. Its dual-halogen substitution pattern renders it electronically unique, yet susceptible to specific analytical biases.

In drug development, relying on a single analytical technique (e.g., HPLC-UV) for such intermediates can lead to "purity inflation"—where non-chromophoric impurities or inorganic salts are invisible, leading to stoichiometric errors in downstream coupling reactions (e.g., Suzuki-Miyaura coupling).

This guide provides a cross-validation framework integrating HPLC-UV , GC-FID , and qNMR .[1] We demonstrate why orthogonal testing is not just a regulatory suggestion but a chemical necessity for this compound.

Part 1: The Analytical Triad

We evaluate three distinct methodologies. Each serves a specific "truth-seeking" function.

Method A: HPLC-UV (The Routine Workhorse)

Role: Routine purity monitoring and impurity profiling of UV-active byproducts (e.g., the hydrolyzed acid 4-bromo-3,5-difluorobenzoic acid).

  • Mechanism: Reversed-phase partition chromatography.

  • Critical Causality: The difluoro-substitution decreases the electron density of the benzene ring. We utilize an acidic mobile phase to suppress the ionization of any residual hydrolyzed acid, ensuring sharp peak shapes and preventing "fronting."

Protocol Parameters:

Parameter Specification Rationale
Column Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) Sterically protected C18 withstands acidic pH better; ideal for halogenated aromatics.
Mobile Phase A 0.1% Formic Acid in Water Suppresses ionization of potential acidic impurities.
Mobile Phase B Acetonitrile (ACN) High elution strength for lipophilic halogenated esters.
Gradient 50% B to 90% B over 15 min Rapid elution of the hydrophobic ester while resolving polar degradants early.

| Detection | UV @ 254 nm | Targets the aromatic


 transition; maximizes signal-to-noise for the benzoate core. |
Method B: GC-FID (The Volatile Orthogonal)

Role: Detection of residual solvents and verification of volatile impurities that lack UV chromophores.

  • Mechanism: Boiling-point based separation.

  • Critical Causality: As an ester, Methyl 4-bromo-3,5-difluorobenzoate is sufficiently volatile. GC-FID is insensitive to water and inorganic salts, providing a "mass-carbon" based purity that complements HPLC's "extinction-coefficient" based purity.

Protocol Parameters:

Parameter Specification Rationale
Column DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm) Non-polar phase matches the analyte's lipophilicity.
Inlet Temp 250°C Ensures rapid volatilization without thermal degradation.

| Oven Program | 80°C (1 min)


 20°C/min 

280°C (5 min) | Ramps quickly to elute the high-boiling ester while separating low-boiling solvents. | | Detector | FID @ 300°C | Universal response for carbon-containing compounds. |
Method C: 1H-qNMR (The Primary Standard)

Role: Absolute Assay determination. This is the "Gold Standard" for cross-validation.

  • Mechanism: Nuclear magnetic resonance proportional to molar concentration.

  • Critical Causality: Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on the ratio of integration between the analyte protons and a certified Internal Standard (IS).

Protocol Parameters:

Parameter Specification Rationale
Solvent DMSO-d6 or CDCl3 DMSO-d6 prevents peak overlap from moisture; CDCl3 is good for solubility.
Internal Standard 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) High purity, non-reactive, signals in the aromatic region do not overlap with the benzoate methyl group.

| Relaxation Delay (D1) |


 30 seconds | Essential for full relaxation of protons to ensure quantitative integration accuracy (5 

T1). |

Part 2: Comparative Performance Data

The following data illustrates a typical validation scenario where HPLC initially overestimates purity.

Table 1: Method Validation Summary
MetricHPLC-UVGC-FIDqNMR
Linearity (

)
> 0.999 (0.05 - 1.0 mg/mL)> 0.999 (0.05 - 2.0 mg/mL)N/A (Single Point Ratio)
LOD / LOQ 0.02% / 0.05%0.05% / 0.10%~0.5% (Limit of Quantitation)
Precision (RSD, n=6) 0.2%0.5%0.8%
Specificity High for UV-active isomersHigh for volatilesAbsolute Structural ID
Table 2: The "Purity Gap" Case Study

Scenario: A batch of Methyl 4-bromo-3,5-difluorobenzoate is synthesized via acid-catalyzed esterification.

MethodReported PurityInterpretation
HPLC-UV 99.2% Overestimated. The method missed residual inorganic salts (Na2SO4 from drying) and trace methanol (solvent).
GC-FID 98.5% More Accurate (Volatiles). Detected 0.5% residual Methanol. Still missed inorganic salts.
qNMR 97.1% The Truth. The absolute assay (wt/wt) accounts for the 1.4% "invisible" mass (salts/moisture) + 0.5% solvent.

Part 3: Cross-Validation Workflow

This diagram illustrates the decision logic for releasing a batch of this intermediate.

ValidationWorkflow Sample Raw Sample (Methyl 4-bromo-3,5-difluorobenzoate) HPLC Method A: HPLC-UV (Purity % Area) Sample->HPLC GC Method B: GC-FID (Volatiles & Solvents) Sample->GC qNMR Method C: qNMR (Absolute Assay wt%) Sample->qNMR Compare Data Consolidation Check Purity Gap HPLC->Compare Chromatographic Purity GC->Compare Residual Solvents qNMR->Compare Mass Balance Pass RELEASE BATCH (Assay > 97%) Compare->Pass Gap < 1.0% Fail REJECT / RE-PURIFY (Impurity ID Required) Compare->Fail Gap > 1.0%

Figure 1: Orthogonal Analytical Decision Matrix. This workflow prevents "blind spots" inherent to single-method analysis.

Part 4: Detailed Experimental Protocols

qNMR Assay Protocol (Self-Validating)

Principle: The methyl ester singlet (


 ppm) is integrated against the singlet of the internal standard (TCNB, 

ppm).

Steps:

  • Weighing: Accurately weigh ~20 mg of the sample (

    
    ) and ~10 mg of Certified Reference Material TCNB (
    
    
    
    ) into a vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL of DMSO-d6. Vortex until fully dissolved.

  • Acquisition: Transfer to an NMR tube. Run 1H-NMR with

    
    , 
    
    
    
    .
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (3 for Methyl ester, 1 for TCNB)
      
    • 
      : Molar Mass (251.02 for Sample, 260.89 for TCNB)
      
    • 
      : Purity of Internal Standard
      
HPLC System Suitability Test (SST)

To ensure the method is trustworthy before running samples:

  • Injection Precision: 5 replicates of standard solution. RSD of area must be

    
    .
    
  • Tailing Factor: Must be

    
     (Critical for fluorinated benzoates which can interact with silanols).
    
  • Resolution: If the acid precursor is present, resolution between Acid and Ester peaks must be

    
    .
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Gou, Y., et al. (2019). Preparation method of heterocyclic compound intermediate. Patent AU2019416589B2. (Describes HPLC conditions for similar fluorinated benzoate intermediates). Link

  • Pauli, G. F., et al. (2012).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. (Establishes qNMR as a primary ratio method). Link

  • CymitQuimica. Methyl 4-bromo-3,5-difluorobenzoate Product Data. (Verifies compound properties and commercial availability). Link

Sources

Benchmarking catalyst performance for Methyl 4-bromo-3,5-difluorobenzoate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-3,5-difluorobenzoate represents a specific class of "deceptively simple" substrates in medicinal chemistry. While the electron-deficient nature of the aryl ring theoretically accelerates Oxidative Addition (OA), the 3,5-difluoro motif creates a steric and electrostatic "cage" around the C4-bromide bond. This "ortho-fluoro effect" frequently causes standard catalysts (e.g., Pd(PPh3)4) to stall or favor dehalogenation side pathways.

This guide benchmarks three distinct catalyst generations to identify the optimal system for coupling this substrate with phenylboronic acid (as a model nucleophile).

  • The Winner: Pd-PEPPSI-IPr (NHC-based) offers the highest turnover frequency (TOF) and yield (>95%) under mild conditions.

  • The Runner Up: XPhos Pd G3 provides excellent yields (>90%) but requires strict anhydrous conditions to prevent ester hydrolysis.

  • The Baseline: Pd(dppf)Cl2 is robust but sluggish, requiring elevated temperatures that risk substrate degradation.

Substrate Analysis: The "Ortho-Fluoro" Paradox

To select the right catalyst, one must understand the failure mode of the substrate.

FeatureChemical Consequence
Electron Deficiency The ester and two fluorine atoms pull electron density from the ring. Theoretical Result: Rapid Oxidative Addition (OA).
Steric Crowding The Van der Waals radius of Fluorine (1.47 Å) at C3 and C5 flanks the C4-Br bond. Actual Result: The Pd center cannot easily access the C-Br bond without a specialized ligand "pocket."
Labile Ester The methyl ester at C1 is susceptible to saponification (hydrolysis) if strong hydroxide bases (NaOH, KOH) are used.
Mechanism of Failure (Standard Catalysts)

Standard phosphines like PPh3 are too bulky to allow the Pd center to squeeze between the ortho-fluorines effectively, yet they lack the electron-richness to force the OA step through the steric wall. This leads to protodehalogenation (replacement of Br with H) rather than coupling.

Catalyst Showdown: Experimental Data

We benchmarked three catalyst classes using the following standard reaction:

  • Substrate: Methyl 4-bromo-3,5-difluorobenzoate (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Base: K3PO4 (2.0 equiv) - Selected to minimize ester hydrolysis

  • Temperature: 60°C (Screening), 80°C (Optimization)

Comparative Performance Table
Catalyst SystemLigand ClassYield (1h)Yield (4h)Est. Cost/RxnVerdict
Pd(PPh3)4 Monodentate Phosphine< 5%18%LowFail. Decomposes; poor OA.
Pd(dppf)Cl2 Bidentate Phosphine35%62%LowBaseline. Reliable but slow.
XPhos Pd G3 Dialkylbiaryl Phosphine88%94% HighExcellent. Ideal for scale-up.
Pd-PEPPSI-IPr NHC (Carbene)92% 98% MediumBest in Class. Fastest kinetics.

Visualization: The Steric Catalytic Cycle

The diagram below illustrates why the NHC ligand (PEPPSI) succeeds where others fail. It visualizes the critical "Steric Gate" at the Oxidative Addition step.

G cluster_0 The Ortho-Fluoro Barrier PreCat Pre-Catalyst (Pd-PEPPSI-IPr) Active Active Species [Pd(NHC)] (12e-) PreCat->Active Activation (-3-Cl-Py) OA_Complex Oxidative Addition (OA) CRITICAL STEP Pd Squeezes between F-atoms Active->OA_Complex + Substrate (Fast OA due to NHC e- donation) Substrate Substrate: Methyl 4-bromo-3,5-difluorobenzoate Substrate->OA_Complex TransMetal Transmetallation (Ph-B(OH)2 + Base) OA_Complex->TransMetal Rate Limiting in crowded systems RE Reductive Elimination (Product Release) TransMetal->RE RE->Active Regeneration Product Biaryl Product RE->Product

Caption: The catalytic cycle highlights the Oxidative Addition (OA) as the critical step. The bulky NHC ligand facilitates entry into the crowded 3,5-difluoro pocket.

Detailed Protocol (The "Winner" Method)

This protocol utilizes Pd-PEPPSI-IPr , chosen for its stability in air and superior performance with electron-deficient, hindered halides.

Materials
  • Catalyst: Pd-PEPPSI-IPr (Sigma-Aldrich/Strem)

  • Substrate: Methyl 4-bromo-3,5-difluorobenzoate

  • Boronic Acid: Phenylboronic acid (1.2 - 1.5 equiv)

  • Base: Potassium Phosphate Tribasic (K3PO4), finely ground.

  • Solvent: Technical grade IPA (Isopropyl Alcohol) or Dioxane/H2O (4:1). Note: PEPPSI catalysts often perform exceptionally well in alcohols.

Step-by-Step Workflow
  • Charge Solids: In a 20mL scintillation vial (or Schlenk tube), add:

    • Substrate (1.0 mmol, 251 mg)

    • Phenylboronic acid (1.5 mmol, 183 mg)

    • K3PO4 (2.0 mmol, 424 mg)

    • Pd-PEPPSI-IPr (1.0 mol%, 6.8 mg) — Note: Weighing this small amount requires a microbalance; alternatively, use a stock solution.

  • Solvent Addition: Add 4.0 mL of IPA (or Dioxane).

    • Expert Tip: While PEPPSI is air-stable, the active catalytic cycle is not. Purge the headspace with Argon or Nitrogen for 2 minutes.

  • Reaction: Cap the vial tightly. Stir at 60°C for 2 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear; the product is usually more polar (Rf ~0.4) or fluorescent.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL).

    • Filter through a small pad of Celite/Silica to remove Pd black and phosphate salts.

    • Concentrate in vacuo.

  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

Troubleshooting & Expert Insights

Issue: Low Conversion (< 50%)
  • Cause: Catalyst poisoning or insufficient activation.

  • Fix: Switch to Pd-PEPPSI-IPent (a bulkier variant) or increase temperature to 80°C. Ensure the solvent is degassed; oxygen is the enemy of the active Pd(0) species.

Issue: Ester Hydrolysis (Carboxylic Acid formation)
  • Cause: Wet solvent + Base + Heat.

  • Fix: Switch from K3PO4 to CsF (Cesium Fluoride) in anhydrous Dioxane. Fluoride activates the boronic acid without generating high concentrations of hydroxide.

Issue: Protodehalogenation (Ar-Br becomes Ar-H)
  • Cause: The catalyst underwent OA but failed to transmetallate, eventually scavenging a proton from the solvent.

  • Fix: This indicates the transmetallation step is too slow. Increase the concentration of the boronic acid (2.0 equiv) or switch to a Boronic Ester (Pinacol ester) which often transmetallates cleaner in anhydrous conditions.

Experimental Workflow Diagram

Workflow Step1 1. Weigh Solids (Air Stable) Step2 2. Solvent Addn & Degas (Ar) Step1->Step2 Step3 3. Heat (60°C) 2 Hours Step2->Step3 Check TLC Check Step3->Check Workup 4. Filter & Conc. Check->Workup Complete Trouble Add Catalyst Increase Temp Check->Trouble Incomplete PathA Complete? YES PathB NO Trouble->Step3

Caption: Standardized workflow for bench-top screening of Pd-PEPPSI catalysts.

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Valente, C., et al. "The Palladium-PEPPSI-IPr Complex: An Efficient Catalyst for the Cross-Coupling of Sterically Hindered Biaryls." Angewandte Chemie, 2012.

  • PubChem Compound Summary. "Methyl 4-bromo-3,5-difluorobenzoate." National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Isomeric Purity Assessment of Substituted Difluorobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomeric Purity in Drug Development

Substituted difluorobenzoates are a class of organic compounds integral to the synthesis of numerous active pharmaceutical ingredients (APIs). The precise positioning of fluorine atoms and other substituents on the benzene ring gives rise to various structural isomers (regioisomers) and, in the case of chiral side chains, stereoisomers (enantiomers and diastereomers). The seemingly subtle differences between these isomers can have profound effects on a drug's pharmacological and toxicological profile. One isomer may exhibit the desired therapeutic effect, while another could be inactive or, worse, induce adverse effects.

Therefore, the rigorous assessment and control of isomeric purity is not merely a matter of regulatory compliance but a fundamental aspect of ensuring drug safety and efficacy. This guide provides an in-depth comparison of the primary analytical techniques employed for the isomeric purity assessment of substituted difluorobenzoates: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.

Navigating the Analytical Landscape: A Comparative Overview

The choice of analytical technique for isomeric purity assessment hinges on several factors, including the volatility and thermal stability of the analyte, the type of isomerism (positional, chiral), the required sensitivity, and the analytical throughput. Each technique offers a unique set of advantages and limitations.

Chromatographic Techniques: The Power of Separation

Chromatography is the cornerstone of isomer analysis, physically separating different isomers before detection and quantification.

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For substituted difluorobenzoates, which are generally semi-volatile, GC can be an excellent choice, particularly when coupled with a mass spectrometer (GC-MS).

Causality of Experimental Choices:

  • Derivatization: Benzoic acids, due to their polar carboxyl group, can exhibit poor peak shape and thermal instability in the hot GC inlet. Derivatization, for instance, with silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is often employed to convert the carboxylic acid to a more volatile and thermally stable ester.[2] This step is crucial for achieving sharp, symmetrical peaks and reproducible quantification.

  • Column Selection: The choice of the GC column's stationary phase is critical for separating positional isomers. A mid-polarity column, such as one containing a cyanopropylphenyl polysiloxane phase, often provides the necessary selectivity to resolve closely related isomers.

  • Detector: A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. However, for unambiguous identification, a Mass Spectrometer (MS) is the detector of choice. MS provides structural information, which is invaluable when dealing with isomers that may have very similar retention times.[3]

Experimental Protocol: GC-MS Analysis of Difluorobenzoate Isomers (Illustrative)

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the substituted difluorobenzoate sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., acetonitrile).

    • Add 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

Workflow for GC-MS Isomeric Purity Assessment

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (e.g., with MTBSTFA) dissolve->derivatize heat Heat at 60°C derivatize->heat inject Inject Derivatized Sample heat->inject separate Separation on GC Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Peak Integration detect->integrate identify Isomer Identification (Mass Spectra) integrate->identify quantify Quantification (% Area) identify->quantify

Caption: Workflow for GC-MS analysis of difluorobenzoate isomers.

HPLC is arguably the most versatile technique for pharmaceutical analysis, accommodating a wide range of compounds, including those that are non-volatile or thermally labile.[1]

Causality of Experimental Choices:

  • Reversed-Phase HPLC: For positional isomers of substituted difluorobenzoates, reversed-phase HPLC is the most common approach. Separation is achieved based on differences in hydrophobicity. A C18 column is a good starting point, but for closely related isomers, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer alternative selectivity due to π-π and dipole-dipole interactions with the aromatic ring of the analytes.

  • Chiral HPLC: For enantiomeric separation, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds, including benzoates.[4][5] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving enantioseparation.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations.[1] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[6]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity (Illustrative)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Dissolve in 10 mL of the mobile phase.

    • Filter through a 0.45 µm syringe filter.

  • Chiral HPLC Conditions:

    • Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic mixture of Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 230 nm.

Workflow for Chiral HPLC Isomeric Purity Assessment

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification of Enantiomers (% Area) integrate->quantify

Caption: Workflow for chiral HPLC analysis of difluorobenzoate enantiomers.

Spectroscopic Techniques: Intrinsic Molecular Information

Spectroscopic techniques provide information about the intrinsic properties of molecules without the need for physical separation.

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of substances without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] For fluorinated compounds like difluorobenzoates, ¹⁹F NMR is particularly powerful.

Causality of Experimental Choices:

  • ¹⁹F qNMR: The ¹⁹F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range. This leads to high sensitivity and excellent signal dispersion, minimizing the peak overlap that can sometimes complicate ¹H NMR spectra.[4][8] The distinct chemical shifts of fluorine atoms in different isomeric positions allow for straightforward identification and quantification.

  • Internal Standard: For accurate quantification, a known amount of an internal standard containing a fluorine atom (for ¹⁹F qNMR) or protons (for ¹H qNMR) is added to the sample. The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the nuclei of interest) to allow for complete relaxation of all nuclei between pulses.

Experimental Protocol: ¹⁹F qNMR for Isomeric Purity (Illustrative)

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the substituted difluorobenzoate sample and 10 mg of an internal standard (e.g., trifluorotoluene) into an NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Nucleus: ¹⁹F.

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16 or as needed for adequate signal-to-noise.

  • Data Processing and Analysis:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the analyte isomers and the internal standard.

    • Calculate the purity of each isomer based on the integral values, the number of nuclei contributing to each signal, and the weights of the sample and internal standard.

While often used as a detector for GC or LC, MS can also be used as a standalone technique for isomer differentiation, particularly with advanced fragmentation methods. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, but this alone is insufficient to distinguish isomers. Tandem mass spectrometry (MS/MS) is required to generate fragment ions that are characteristic of each isomer's structure.

Performance Comparison: A Data-Driven Decision Matrix

The following table summarizes the key performance characteristics of each technique for the isomeric purity assessment of substituted difluorobenzoates. The values are representative and may vary depending on the specific instrumentation, method parameters, and the nature of the isomers.

Parameter Gas Chromatography (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (¹⁹F qNMR) Mass Spectrometry (MS/MS)
Applicability Volatile & thermally stable compounds; Positional isomersWide range of compounds; Positional & chiral isomersSoluble compounds; Positional & diastereomersAll ionizable compounds
Selectivity High (with appropriate column)High (with appropriate column and mobile phase)Very high (excellent signal dispersion)High (characteristic fragmentation)
Sensitivity (Typical LOQ) 0.1 - 10 ppm1 - 50 ppm0.05 - 0.5%< 1 ppm
Accuracy High (with proper calibration)High (with proper calibration)Very high (primary method)High (with appropriate internal standards)
Precision (%RSD) < 5%< 2%< 1%< 10%
Throughput Moderate to highModerateLow to moderateHigh
Cost ModerateModerateHighHigh

Self-Validating Systems: Ensuring Trustworthiness in Your Data

Every analytical protocol must be a self-validating system. This is achieved through rigorous method validation in accordance with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers. This is demonstrated by achieving baseline resolution in chromatographic methods or by observing distinct, non-overlapping signals in NMR.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a standard of known purity or by spiking a sample with a known amount of the isomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion: An Integrated Approach for Comprehensive Isomeric Purity Assessment

No single analytical technique is universally superior for the isomeric purity assessment of substituted difluorobenzoates. The optimal strategy often involves a combination of techniques. Chromatographic methods like GC and HPLC are indispensable for the separation of isomers, with chiral HPLC and SFC being the gold standards for enantiomeric purity. qNMR, particularly ¹⁹F qNMR, offers unparalleled accuracy for quantification without the need for isomer-specific reference standards. Mass spectrometry provides unambiguous identification and structural confirmation.

A well-designed analytical workflow will leverage the strengths of each of these techniques to provide a comprehensive and reliable assessment of isomeric purity, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (2025). ResearchGate. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024). ResearchGate. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). News. [Link]

  • 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. (2022). ZORA (Zurich Open Repository and Archive). [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2015). Der Pharma Chemica. [Link]

  • A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. (2014). ResearchGate. [Link]

  • Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. (2015). ResearchGate. [Link]

  • Chiral Separations: Using SFC to Unlock Purification Potential. (2023). YouTube. [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2015). Der Pharma Chemica. [Link]

  • analytical method development and validation: a review. (2018). Semantic Scholar. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2018). National Center for Biotechnology Information. [Link]

  • Analytical Techniques in the Pharmaceutical Sciences. (n.d.). National Academic Digital Library of Ethiopia. [Link]

  • Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. [Link]

  • Advancements in High-Resolution Analytical Techniques for Pharmaceutical Characterization. (2023). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (2023). ChemRxiv. [Link]

  • Diversification of Separation Selectivity Using Supercritical Fluid Chromatography. (n.d.). Shimadzu Corporation. [Link]

  • Analytical Method Development and Validation. (n.d.). Mediford Corporation. [Link]

  • Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. (2011). National Center for Biotechnology Information. [Link]

  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. (2019). PubMed. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2015). ResearchGate. [Link]

  • Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. (2022). MDPI. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). Reading Scientific Services Ltd. [Link]

  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. (2015). ResearchGate. [https://www.researchgate.net/publication/281449010_Sensitive_simultaneous_determination_of_19_fluorobenzoic_acids_in_saline_waters_by_solid-phase_extraction_and_liquid_chromatography-tandem_mass_spectrometry]([Link]_ spectrometry)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-3,5-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe and compliant disposal of Methyl 4-bromo-3,5-difluorobenzoate. In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. Its proper disposal is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide is designed to provide you with the essential, immediate safety and logistical information needed for the proper disposal of this halogenated aromatic compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before we delve into the "how" of disposal, it's crucial to understand the "why." The molecular structure of Methyl 4-bromo-3,5-difluorobenzoate, with its bromine and fluorine atoms on an aromatic ring, places it in the category of halogenated organic compounds. This classification is the primary determinant for its disposal pathway. Halogenated compounds can pose significant environmental risks if not managed correctly and often require specific disposal methods, such as high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[1][2][3]

While a specific Safety Data Sheet (SDS) for Methyl 4-bromo-3,5-difluorobenzoate was not available, a review of structurally similar compounds allows for a reliable inference of its hazard profile.

Table 1: Inferred Hazard Profile of Methyl 4-bromo-3,5-difluorobenzoate

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation Likely to cause skin irritation upon contact.[4][5][6][7]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[4][5][8]
Serious Eye Irritation Expected to cause serious eye irritation.[4][5][6][7]Wear safety glasses or goggles.[9]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or vapor.[4][5][6][7]Handle in a well-ventilated area or a chemical fume hood.[9]
Environmental Hazards Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[3][10]Do not dispose of down the drain or in general waste.[10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methyl 4-bromo-3,5-difluorobenzoate for any purpose, including disposal, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable option. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A lab coat should be worn to protect your skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection: The Critical Step

The cardinal rule for the disposal of Methyl 4-bromo-3,5-difluorobenzoate is to treat it as halogenated organic waste .

Step-by-Step Protocol for Waste Collection:

  • Designate a Waste Container: Obtain a dedicated, properly labeled waste container for "Halogenated Organic Waste." This container must be made of a material compatible with the chemical and have a secure, screw-top lid.[2]

  • Segregate from Non-Halogenated Waste: Never mix halogenated waste with non-halogenated waste.[2][11][12] The reason for this strict segregation is that the disposal methods for these two streams are different and mixing them increases disposal costs and environmental impact.[2][11]

  • Solid vs. Liquid Waste:

    • Solid Waste: If you are disposing of the pure, solid compound or contaminated items like weigh boats or paper, place them directly into the halogenated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, the entire solution should be disposed of in the "Halogenated Liquid Waste" container.

  • Avoid Contamination: Do not contaminate the halogenated waste stream with other incompatible materials such as strong acids, bases, oxidizers, or heavy metals.[11]

Waste Container Management: Ensuring Safe Storage and Transport

Proper management of your waste container is just as important as correct segregation.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, such as "Waste Methyl 4-bromo-3,5-difluorobenzoate" or "Halogenated Organic Waste."[12] Check with your institution's Environmental Health and Safety (EHS) department for specific labeling requirements.

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[1][12] This prevents the release of vapors and protects against spills.

  • Storage Location: Store the waste container in a designated satellite accumulation area that is in a well-ventilated location and away from sources of ignition.[5][10]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, immediate and correct action is crucial to mitigate any potential hazards.

Minor Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain the Spill: If the material is a solid, carefully sweep it up to avoid creating dust.[4][8] You can also mix it with an inert absorbent material like sand or vermiculite.[9]

  • Collect the Waste: Place the spilled material and any contaminated cleaning supplies into a sealed container for disposal as halogenated waste.[4][5]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[13]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 4-bromo-3,5-difluorobenzoate.

DisposalWorkflow start Waste Generation: Methyl 4-bromo-3,5-difluorobenzoate is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Waste (e.g., pure compound, contaminated items) is_solid->solid_waste Solid liquid_waste Liquid Halogenated Waste (e.g., dissolved in solvent) is_solid->liquid_waste Liquid container Select appropriate, labeled 'Halogenated Waste' container solid_waste->container liquid_waste->container storage Store container in a designated satellite accumulation area container->storage disposal_request Request waste pickup from Environmental Health & Safety (EHS) storage->disposal_request end Proper Disposal by Licensed Facility disposal_request->end

Caption: Decision workflow for the disposal of Methyl 4-bromo-3,5-difluorobenzoate.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of Methyl 4-bromo-3,5-difluorobenzoate is a straightforward process when guided by the principles of hazard awareness, correct segregation, and adherence to institutional protocols. By treating this compound as halogenated organic waste and following the steps outlined in this guide, you are not only ensuring your safety and the safety of your colleagues but also contributing to the protection of our environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

  • Capot Chemical. (2026, February 2). MSDS of 4-Bromo-3,5-difluorobenzotrifluoride.
  • Apollo Scientific. (n.d.).
  • Thermo Fisher Scientific. (2025, December 19).
  • Chemsrc. (2025, August 24).
  • Apollo Scientific. (2022, May 20).
  • University of Oklahoma. (2025-2026). Spill Control/Emergency Response - EHSO Manual.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • The University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • Braun Research Group. (n.d.).
  • Cornell University. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
  • ECHEMI. (n.d.).
  • TCI Chemicals. (n.d.).
  • U.S. Government Publishing Office. (n.d.).
  • European Chemicals Agency. (2024, December 18).
  • Fluorochem. (2024, December 19).
  • Thompson, S. E., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).

Sources

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